molecular formula C15H9NO4 B1266732 N-(4-Carboxyphenyl)phthalimide CAS No. 5383-82-4

N-(4-Carboxyphenyl)phthalimide

Cat. No.: B1266732
CAS No.: 5383-82-4
M. Wt: 267.24 g/mol
InChI Key: HBXCMGPWVGKNRS-UHFFFAOYSA-N
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Description

N-(4-Carboxyphenyl)phthalimide is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCMGPWVGKNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289176
Record name N-(4-Carboxyphenyl)phthalimide
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5383-82-4
Record name 5383-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Carboxyphenyl)phthalimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of N-(4-Carboxyphenyl)phthalimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-(4-Carboxyphenyl)phthalimide, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound, with the chemical formula C15H9NO4 and a molecular weight of 267.24 g/mol , is a bifunctional organic compound containing both a phthalimide moiety and a carboxylic acid group.[1][2][3][4] This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various high-performance polymers, fluorescent probes, and pharmacologically active molecules, including potential anticonvulsant agents.[1] Its stability under standard laboratory conditions further enhances its utility in diverse research and development applications.[1]

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1][5][6] The reaction proceeds in two conceptual steps: the initial formation of a phthalamic acid intermediate, followed by cyclization via dehydration to form the imide ring.

Synthesis Workflow

Synthesis_Workflow Reactants Phthalic Anhydride + 4-Aminobenzoic Acid Solvent Solvent (e.g., Acetic Acid or DMF) Reactants->Solvent Dissolve Heating Heating / Reflux Solvent->Heating Heat Intermediate Phthalamic Acid Intermediate Heating->Intermediate Formation Cyclization Cyclization (Dehydration) Intermediate->Cyclization Heat Product_Crude Crude This compound Cyclization->Product_Crude Purification Purification (Recrystallization) Product_Crude->Purification Product_Pure Pure This compound Purification->Product_Pure

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid or N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.[5][7] The solvent facilitates the reaction by dissolving the reactants and enabling efficient heat transfer.

  • Reaction: The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of a dehydrating agent or a catalyst like montmorillonite-KSF clay can facilitate the cyclization of the intermediate phthalamic acid.[6]

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization, typically from ethanol, to yield the pure this compound.[5] The purified product is then dried in a vacuum oven.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 5383-82-4[3][4]
Molecular Formula C15H9NO4[1][2][3]
Molecular Weight 267.24 g/mol [1][2]
Appearance White to off-white solid
Melting Point 200 - 295 °C (Varies with purity)[1]
Solubility Soluble in hot methanol
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and the carboxyphenyl moieties. The protons on the phthalimide ring typically appear as a complex multiplet, while the protons on the carboxyphenyl ring will show a characteristic ortho- and meta-coupling pattern. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the carbonyl carbons of the imide and carboxylic acid, as well as the aromatic carbons.

¹H NMR (Typical Chemical Shift Ranges, δ in ppm)¹³C NMR (Typical Chemical Shift Ranges, δ in ppm)
Aromatic Protons: 7.5 - 8.5 (m)Carbonyl Carbons (C=O): 165 - 180
Carboxylic Acid Proton (-COOH): 10.0 - 13.0 (br s)Aromatic Carbons: 120 - 150

Note: Chemical shifts are dependent on the solvent and instrument frequency.

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the carbonyl groups of the imide and the carboxylic acid, as well as the N-H and C-H bonds.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid
3100 - 3000C-H stretchAromatic
1780 - 1720C=O stretch (asymmetric)Imide
1710 - 1680C=O stretchCarboxylic Acid
1600 - 1450C=C stretchAromatic

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]+ should be observed at m/z 267. The fragmentation pattern of N-substituted phthalimides typically involves the loss of CO and cleavage of the imide ring.[2][8]

m/z ValueInterpretation
267Molecular Ion [M]+
223[M - COOH]+
147[Phthalimide moiety]+
121[Carboxyphenyl moiety]+

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation Pure_Product Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MP->Purity

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, polymer science, and materials development. The well-defined synthetic route and the thorough characterization ensure the reliable production of this important chemical intermediate for its various applications.

References

An In-depth Technical Guide to N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5383-82-4

This technical guide provides a comprehensive overview of N-(4-Carboxyphenyl)phthalimide, a versatile organic compound with significant potential in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a solid, aromatic compound characterized by the presence of both a phthalimide and a carboxylic acid functional group. These features contribute to its unique chemical reactivity and physical characteristics.

PropertyValueSource
CAS Number 5383-82-4EvitaChem, Santa Cruz Biotechnology
Molecular Formula C₁₅H₉NO₄EvitaChem, Santa Cruz Biotechnology
Molecular Weight 267.24 g/mol EvitaChem, Santa Cruz Biotechnology
IUPAC Name 4-(1,3-dioxoisoindol-2-yl)benzoic acidEvitaChem
Synonyms 4-Phthalimidobenzoic acidN/A
Melting Point >300 °CN/A
Boiling Point 519.6 °C at 760 mmHg (Predicted)N/A
LogP 2.25 (Predicted)N/A
Appearance White to off-white solidN/A
Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Slightly soluble in water.N/A

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.

Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for this compound Reactants Phthalic Anhydride + 4-Aminobenzoic Acid Solvent Glacial Acetic Acid or DMF Reactants->Solvent Dissolve Reaction Heating under Reflux Solvent->Reaction Intermediate Phthalamic Acid Intermediate (often not isolated) Reaction->Intermediate Cyclization Dehydration/Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Purification Precipitation in Water & Washing Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Aminobenzoic Acid

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid or Dimethylformamide (DMF)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

  • Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven.

Potential Biological Activities

The phthalimide scaffold is a well-known pharmacophore present in several therapeutic agents, exhibiting a wide range of biological activities.[1] While specific experimental data for this compound is limited in the readily available scientific literature, the general activities of phthalimide derivatives suggest potential applications in drug discovery.

Anti-inflammatory Activity

Phthalimide derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2]

This protocol is a general guideline for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • This compound (or other test compounds)

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the vehicle control.

Antimicrobial Activity

The phthalimide nucleus is also a feature in some antimicrobial agents. Derivatives have been shown to exhibit activity against a range of bacteria and fungi.

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound (or other test compounds)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well plate. The concentration range will depend on the expected activity.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Potential Applications in Fluorescence Sensing

Aromatic compounds with extended π-systems, such as this compound, have the potential to exhibit fluorescent properties. While specific studies on the fluorescence of this particular compound are not widely reported, its structural motifs are found in some fluorescent probes. The carboxylic acid group could potentially act as a recognition site for metal ions or other analytes, leading to changes in the fluorescence signal upon binding. Further research is needed to explore this potential application.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential applications in both materials science, as a monomer for polyimides, and in medicinal chemistry. While the biological activities of the broader phthalimide class are well-documented, further specific experimental investigation into the anti-inflammatory, antimicrobial, and fluorescence properties of this compound is warranted to fully elucidate its potential. The experimental protocols provided in this guide offer a starting point for such investigations.

References

"N-(4-Carboxyphenyl)phthalimide molecular structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-Carboxyphenyl)phthalimide

This technical guide provides a comprehensive overview of this compound, a pivotal chemical compound in materials science and polymer chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and IUPAC Name

This compound is an organic compound characterized by a phthalimide group linked to a benzoic acid moiety at the para position of the phenyl ring.[1] This unique structure, containing both an imide and a carboxylic acid functional group, makes it a valuable monomer for the synthesis of high-performance polymers.[1]

IUPAC Name: 4-(1,3-dioxoisoindol-2-yl)benzoic acid.[1][2]

Molecular Structure:

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key identifiers and properties of this compound are summarized below. This data is essential for its identification, handling, and application in various chemical processes.

Table 1: Chemical Identifiers and Physical Properties
Identifier/PropertyValue
IUPAC Name 4-(1,3-dioxoisoindol-2-yl)benzoic acid[1][2]
CAS Number 5383-82-4[1][2][3]
Molecular Formula C₁₅H₉NO₄[1][2][3]
Molecular Weight 267.24 g/mol [1][3]
Appearance Typically a solid crystalline substance[1]
Melting Point 290-295 °C
Solubility Soluble in organic solvents; limited solubility in water[1]
InChI Key HBXCMGPWVGKNRS-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O[1]
Table 2: Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound. The following table lists characteristic spectral features.

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H-NMR Aromatic protons typically appear as multiplets in the δ 7.8-8.5 ppm range. The carboxylic acid proton (-COOH) signal is expected at δ > 10 ppm.
¹³C-NMR Carbonyl carbons (C=O) of the imide and carboxylic acid groups are observed in the δ 165-170 ppm region. Aromatic carbons appear between δ 120-140 ppm.
FT-IR (KBr, cm⁻¹) Asymmetric and symmetric C=O stretching of the imide group appear around 1780-1720 cm⁻¹. C=O stretching of the carboxylic acid is observed around 1700 cm⁻¹. Aromatic C-H stretching is typically seen above 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z = 267.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.[1] This reaction proceeds via a two-step mechanism involving direct amidation followed by cyclization.[1]

Synthesis Workflow Diagram

synthesis_workflow Reactant1 Phthalic Anhydride Process1 Amidation Reactant1->Process1 Reactant2 4-Aminobenzoic Acid Reactant2->Process1 Solvent Solvent (e.g., Acetic Acid) Solvent->Process1 Intermediate N-(4-Carboxyphenyl)phthalamic Acid (Intermediate) Process2 Cyclization (Dehydration) Intermediate->Process2 Product This compound Purification Purification (Precipitation & Recrystallization) Product->Purification Process1->Intermediate Step 1 Process2->Product Step 2 (-H₂O) Heat Heat (Reflux) Heat->Process2

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Aminobenzoic Acid

This protocol describes a representative lab-scale synthesis.

Materials and Equipment:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask to facilitate the reaction.[4] The solvent acts as a medium for the reactants and can also aid in the removal of water during cyclization.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C for glacial acetic acid) with continuous stirring.[4] The reaction is typically refluxed for several hours to ensure the completion of both the initial amidation and the subsequent cyclization to form the imide ring.

  • Product Isolation: After the reaction is complete (monitored by TLC if necessary), cool the mixture to room temperature. The product, this compound, which has limited solubility in the cooled solvent, will precipitate out.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold solvent and then with water to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the crude product in an oven. For higher purity, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Applications in Polymer Chemistry

This compound is a crucial monomer in the field of high-performance polymers, particularly polyimides.[1]

  • Polyimide Synthesis: Its bifunctional nature (imide ring precursor and carboxylic acid group) allows it to be used in polycondensation reactions. The carboxylic acid group can be activated or converted to other functional groups (like an acid chloride or ester) to react with diamines, leading to the formation of poly(ester-imide)s or poly(amide-imide)s. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1]

  • Advanced Materials: Polyimides derived from this monomer are utilized in demanding applications, including advanced materials for the electronics and aerospace industries, where resistance to high temperatures and harsh environments is critical.[1]

The logical relationship between the structure of this compound and its primary application is outlined in the diagram below.

logical_relationship cluster_features Key Structural Features cluster_properties Resulting Properties Main This compound Phthalimide Rigid Phthalimide Group Main->Phthalimide Carboxyl Reactive Carboxyl Group (-COOH) Main->Carboxyl Thermal High Thermal Stability Phthalimide->Thermal Mechanical Good Mechanical Strength Phthalimide->Mechanical Reactivity Polymerization Reactivity Carboxyl->Reactivity App Monomer for High-Performance Polyimides & Copolymers Thermal->App Mechanical->App Reactivity->App

Caption: Structure-Property-Application relationship for this compound.

References

An In-depth Technical Guide to the Solubility of N-(4-Carboxyphenyl)phthalimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-(4-Carboxyphenyl)phthalimide

This compound (also known as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid) is a solid crystalline substance with the molecular formula C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol .[1] Its structure, featuring both a carboxylic acid group and a phthalimide system, imparts a unique combination of properties. The carboxylic acid group provides a site for esterification, amidation, and salt formation, while the phthalimide group is a key structural element in the synthesis of various polymers and biologically active molecules. A general statement indicates its solubility in organic solvents and limited solubility in water.[1]

Predicted Solubility Profile

The molecular structure of this compound suggests a propensity for solubility in polar aprotic solvents. The presence of the carboxylic acid group and the two carbonyl groups in the phthalimide moiety allows for hydrogen bonding with appropriate solvents. The aromatic rings contribute to potential pi-pi stacking interactions. Based on these features, it is anticipated that this compound will exhibit favorable solubility in solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating polar and aromatic compounds. Its solubility is expected to be lower in less polar solvents like toluene and hexane, and moderate in polar protic solvents like ethanol and methanol.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. To facilitate research and development in this area, the following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)Molar Mass ( g/mol )
N,N-Dimethylformamide (DMF)Polar Aprotic267.24
Dimethyl Sulfoxide (DMSO)Polar Aprotic267.24
AcetonePolar Aprotic267.24
AcetonitrilePolar Aprotic267.24
Tetrahydrofuran (THF)Polar Aprotic267.24
EthanolPolar Protic267.24
MethanolPolar Protic267.24
DichloromethaneNonpolar267.24
TolueneNonpolar267.24
HexaneNonpolar267.24

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for any research or development involving this compound. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Saturation Method (Gravimetric Analysis)

This method involves the direct measurement of the mass of the solute that dissolves in a specific volume of solvent at a constant temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

  • Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of dissolved this compound = (Final mass of dish + residue) - (Initial mass of empty dish)

    • Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of supernatant in L)

G Gravimetric Solubility Determination Workflow A Add excess solute to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B in thermostatic shaker C Allow excess solid to settle B->C D Withdraw a known volume of supernatant via filtered syringe C->D E Transfer supernatant to a pre-weighed dish D->E F Evaporate solvent in an oven E->F G Cool and weigh the residue until constant mass F->G H Calculate solubility (g/L) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Spectrophotometric Method

This method is suitable if this compound has a distinct UV-Vis absorbance peak in the chosen solvent.

Materials and Equipment:

  • All materials listed for the Gravimetric Method

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

  • Sample Preparation and Analysis: After equilibration, filter the supernatant. Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

  • Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation from the calibration curve to determine its concentration.

    • Solubility (g/L or mol/L) = (Concentration of diluted solution) x (Dilution factor)

Synthesis Protocol for this compound

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 4-aminobenzoic acid. A detailed protocol for a related compound can be adapted as follows.[2]

Materials and Equipment:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Glass flask with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a glass flask, combine phthalic anhydride and 4-aminobenzoic acid in equimolar amounts with N,N'-dimethylformamide as the solvent.[2]

  • Reaction: Heat the reaction mixture to approximately 140 °C with continuous stirring for about three hours.[2]

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled mixture into a larger volume of water while stirring to precipitate the product.[2]

  • Purification: Collect the precipitate by filtration and wash it repeatedly with methanol to remove any unreacted starting materials and residual solvent.[2]

  • Drying: Dry the purified product in a vacuum oven at around 100 °C to obtain this compound.[2]

G Synthesis Workflow for this compound A Combine phthalic anhydride and 4-aminobenzoic acid in DMF B Heat at 140°C with stirring for 3 hours A->B C Cool to room temperature B->C D Pour into water to precipitate the product C->D E Filter the precipitate D->E F Wash with methanol E->F G Dry in a vacuum oven at 100°C F->G H Obtain pure this compound G->H

Caption: Synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for both gravimetric and spectrophotometric methods offer robust approaches for generating reliable solubility data. The provided synthesis protocol and workflow diagrams further support the practical application of this compound in a laboratory setting. The predicted solubility profile suggests that polar aprotic solvents are promising candidates for dissolving this compound, a hypothesis that can be systematically investigated using the methodologies outlined herein. The generation and dissemination of such data will be invaluable for advancing the use of this versatile molecule in various scientific and industrial applications.

References

Thermal Stability and Degradation of N-(4-Carboxyphenyl)phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Carboxyphenyl)phthalimide is a versatile organic compound characterized by a phthalimide group linked to a benzoic acid moiety. Its rigid, aromatic structure makes it a valuable monomer in the synthesis of high-performance polyimides, which are renowned for their exceptional thermal stability and mechanical strength.[1] Understanding the intrinsic thermal properties and degradation behavior of this compound is crucial for the rational design, processing, and application of these advanced materials in demanding fields such as aerospace, electronics, and pharmaceuticals. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, including detailed experimental protocols and a proposed degradation pathway.

Thermal Stability Analysis

The thermal stability of this compound is inherently high, a characteristic attributed to its aromatic nature and the presence of the stable phthalimide ring system. While specific experimental data for the monomer is not extensively available in the public domain, the thermal behavior of polyimides derived from it provides strong indications of its robust thermal resistance. The decomposition of such polymers typically occurs at temperatures well above 400°C.

Quantitative Thermal Properties

The following table summarizes the estimated thermal properties of this compound based on the analysis of related polyimide systems. It is important to note that these values are estimations and direct experimental analysis of the pure monomer is recommended for precise characterization.

Thermal PropertyEstimated ValueNotes
Melting Point (Tm) > 300 °CHigh melting point is expected due to the rigid, crystalline structure.
Decomposition Temperature (Td) > 400 °CThe onset of significant thermal decomposition.
Temperature at 5% Weight Loss (TGA) ~ 450 - 500 °CIn an inert atmosphere (e.g., Nitrogen).
Char Yield at 800 °C (TGA) HighA significant amount of carbonaceous residue is expected to remain.

Experimental Protocols

To accurately determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass (char yield) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature (if applicable), and other phase transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase any previous thermal history. A typical heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks. The melting temperature (Tm) is determined from the peak of the melting endotherm.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_workflow Experimental Workflow for Thermal Analysis start Start: this compound Sample tga_prep TGA Sample Preparation (5-10 mg in pan) start->tga_prep dsc_prep DSC Sample Preparation (2-5 mg in sealed pan) start->dsc_prep tga_analysis Thermogravimetric Analysis (TGA) (e.g., 10 °C/min in N2) tga_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) (e.g., 10 °C/min in N2) dsc_prep->dsc_analysis tga_data TGA Data: - Decomposition Temperature (Td) - Weight Loss Profile - Char Yield tga_analysis->tga_data dsc_data DSC Data: - Melting Point (Tm) - Phase Transitions dsc_analysis->dsc_data interpretation Data Interpretation and Thermal Stability Assessment tga_data->interpretation dsc_data->interpretation

Caption: A generalized workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step process involving the decomposition of the carboxylic acid group and the subsequent breakdown of the phthalimide ring.

  • Decarboxylation: The initial degradation step is proposed to be the decarboxylation of the benzoic acid moiety, releasing carbon dioxide and forming N-phenylphthalimide.

  • Imide Ring Opening: At higher temperatures, the phthalimide ring can undergo homolytic cleavage of the C-N bonds, leading to the formation of radical species.

  • Fragmentation: These radicals can then undergo further fragmentation and rearrangement reactions, leading to the formation of smaller volatile molecules such as carbon monoxide, benzonitrile, and benzene, and ultimately a stable carbonaceous char.

G cluster_pathway Proposed Thermal Degradation Pathway of this compound start This compound decarboxylation Decarboxylation (Heat) start->decarboxylation intermediate N-Phenylphthalimide decarboxylation->intermediate co2 CO2 decarboxylation->co2 ring_opening Imide Ring Opening (High Heat) intermediate->ring_opening fragments Volatile Fragments (CO, Benzonitrile, Benzene, etc.) ring_opening->fragments char Carbonaceous Char ring_opening->char

Caption: A proposed pathway for the thermal degradation of this compound.

Conclusion

This compound is a thermally robust molecule, a property that is imparted to the high-performance polyimides derived from it. While direct experimental data on its thermal properties are limited, analysis of related polymers suggests a high decomposition temperature. The proposed degradation pathway involves initial decarboxylation followed by the breakdown of the phthalimide ring at elevated temperatures. For a definitive understanding of its thermal behavior, detailed experimental studies using TGA and DSC on the pure monomer are highly recommended. Such data would be invaluable for the precise control of polymerization processes and the accurate prediction of the service life of materials based on this important monomer.

References

"spectroscopic data of N-(4-Carboxyphenyl)phthalimide (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Carboxyphenyl)phthalimide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Compound Identity

Compound Name This compound
Synonym 4-(1,3-dioxoisoindolin-2-yl)benzoic acid
CAS Number 5383-82-4
Molecular Formula C₁₅H₉NO₄
Molecular Weight 267.24 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide and carboxyphenyl groups. The protons on the carboxyphenyl ring, being in different chemical environments, will likely appear as distinct multiplets. The protons on the phthalimide ring will also produce characteristic signals in the aromatic region. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide and carboxylic acid groups are expected to resonate at the most downfield shifts. The aromatic carbons will appear in the typical aromatic region, with variations in their chemical shifts depending on their electronic environment.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.5 - 8.5MultipletsPhthalimide & Carboxyphenyl rings
Carboxylic Acid Proton> 10Broad Singlet-COOH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbons165 - 175C=O (Phthalimide & Carboxylic Acid)
Aromatic Carbons120 - 140Aromatic C-H and C-C
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl groups, the carboxylic acid O-H bond, and the aromatic C-H and C=C bonds.

Table 2: Predicted IR Absorption Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Imide)~1770 and ~1710 (asymmetric & symmetric)Strong
C=O Stretch (Carboxylic Acid)~1700Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound (267.24). Fragmentation patterns may also be observed, providing further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺267
[M+H]⁺268
[M+Na]⁺290

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

This compound can be synthesized by the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.

  • Procedure: Equimolar amounts of phthalic anhydride and 4-aminobenzoic acid are dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF). The mixture is then heated under reflux for several hours. Upon cooling, the product precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials, and then dried. The purity of the synthesized compound should be confirmed by techniques such as thin-layer chromatography and melting point determination.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The instrument is calibrated using a known standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification and Purity Check (TLC, MP) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Structure_Confirmation Structural Confirmation & Data Analysis NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Synthesis and Derivatives of N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-carboxyphenyl)phthalimide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of the core molecule and its analogues. It details various synthetic methodologies, including conventional and microwave-assisted approaches, and presents key quantitative data in structured tables for comparative analysis. Furthermore, this document outlines detailed experimental protocols for pivotal syntheses and explores the biological activities of these derivatives, supported by diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and potential therapeutic applications.

Introduction

Phthalimides are a well-established class of compounds in medicinal chemistry, with thalidomide being a prominent, albeit controversial, example of their therapeutic potential. The incorporation of a carboxyphenyl group at the nitrogen atom of the phthalimide scaffold, affording this compound, provides a key functional handle for further derivatization, enabling the exploration of a wide chemical space for drug discovery and the development of novel materials. These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and insecticidal properties. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this promising class of molecules.

Synthesis of this compound and Its Derivatives

The primary and most common method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1] Variations in reaction conditions, such as the choice of solvent, temperature, and the use of catalysts or microwave irradiation, can significantly influence the reaction time and yield.

General Synthetic Routes

The general synthesis of this compound derivatives can be conceptualized in a two-step process: first, the synthesis of the this compound core, and second, the modification of the carboxylic acid moiety to generate a library of derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization Phthalic Anhydride Phthalic Anhydride Reaction Reaction Phthalic Anhydride->Reaction Conventional Heating / Microwave 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Reaction This compound This compound Amide/Ester Formation Amide/Ester Formation This compound->Amide/Ester Formation Reaction->this compound Dehydration Coupling Reagents (e.g., EDC, HOBt) Coupling Reagents (e.g., EDC, HOBt) Coupling Reagents (e.g., EDC, HOBt)->Amide/Ester Formation Various Amines/Alcohols Various Amines/Alcohols Various Amines/Alcohols->Amide/Ester Formation This compound Derivatives This compound Derivatives Amide/Ester Formation->this compound Derivatives

Figure 1: General workflow for the synthesis of this compound derivatives.
Comparison of Synthetic Methodologies

Several methods have been reported for the synthesis of N-substituted phthalimides. The choice of method often depends on the desired scale, available equipment, and the nature of the starting materials.

MethodReagentsCatalyst/ConditionsYieldReference
Conventional HeatingPhthalic anhydride, Primary aminesAcetic acid, 110 °C, (10%) sulphamic acid86-98%[1]
Microwave IrradiationPhthalic anhydride, AmineDMF (few drops), 150-250 °C, 3-10 min52-89%[1]
Clay CatalysisPhthalic anhydride, Alkyl/Aryl amineMontmorillonite-KSF, Acetic acid, Reflux, 50 min - 4 hrsHigh yields (specifics not quantified)
From Trimellitic AnhydrideTrimellitic anhydride, p-aminobenzoic acidN,N'-dimethylformamide, 140 °C, 3 hrs75%[2]

Table 1: Comparison of Synthetic Methodologies for Phthalimide Derivatives.

Experimental Protocols

Synthesis of 4-carboxy-N-(p-carboxyphenyl)phthalimide

This protocol describes the synthesis of a dicarboxylic acid derivative of phthalimide.

Materials:

  • Trimellitic anhydride (38.42 g, 0.2 moles)

  • p-Amino-benzoic acid (27.4 g, 0.2 moles)

  • N,N'-dimethylformamide (300 cc)

  • Methanol

  • Water

Equipment:

  • 500 cc glass flask

  • Mechanical stirrer

  • Thermometer

  • Vertical condenser

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Charge a 500 cc glass flask with trimellitic anhydride (38.42 g), p-amino-benzoic acid (27.4 g), and N,N'-dimethylformamide (300 cc).[2]

  • Equip the flask with a mechanical stirrer, thermometer, and a vertical condenser.[2]

  • Heat the reaction mixture to 140 °C and maintain this temperature under stirring for three hours.[2]

  • After the reaction is complete, cool the mixture to ambient temperature.[2]

  • Pour the cooled mixture into 2 liters of water while stirring, which will cause the product to precipitate.[2]

  • Filter the precipitate and wash it repeatedly with methanol.[2]

  • Dry the product at 100 °C in a vacuum oven.[2]

  • The expected yield is approximately 46.5 g (75%).[2]

  • Confirm the product structure using NMR spectroscopy.[2]

Microwave-Assisted Synthesis of N-Substituted Phthalimides

This protocol provides a general procedure for the rapid synthesis of N-substituted phthalimides using microwave irradiation.

Materials:

  • Phthalic anhydride (1 equivalent)

  • Amine (1 equivalent)

  • Sodium acetate (catalytic amount)

  • Dimethylformamide (DMF, a few drops)

  • Ethanol

Equipment:

  • Microwave reactor

  • Reaction vessel

  • TLC plate

  • Filtration apparatus

Procedure:

  • In a microwave reaction vessel, combine phthalic anhydride, the desired amine, and a catalytic amount of sodium acetate.

  • Add a few drops of DMF to the mixture.

  • Irradiate the reaction mixture in a microwave reactor for 3-10 minutes at a power level sufficient to maintain a temperature of 150-250 °C.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolate the crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted phthalimide.[1]

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a variety of biological activities. The following table summarizes some of the reported activities and corresponding quantitative data.

Derivative ClassBiological ActivityQuantitative DataReference
N-phenyl-phthalimide sulfonamidesAnti-inflammatoryED50 = 2.5 mg/kg (LASSBio 468) for inhibition of LPS-induced neutrophil recruitment.[3]
N-(4-(hydrazinecarbonyl)phenyl)benzamide derivativesInsecticidalLD50 of 0.7015 µ g/fly for compound 4a against A. suspensa.[4]
N-(aryl)-4-(1,3-dioxoisoindolin-2-yl)benzamidesAnticonvulsantIncreased seizure inhibition threshold compared to thalidomide.[5]
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneAntimicrobialActivity against Bacillus subtilis was 133%, 106% and 88.8% compared to ampicillin, cefotaxime and gentamicin, respectively.
2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dioneAntioxidantExhibited antioxidant activity.
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamideAnti-inflammatory32% decrease in inflammation in vitro.

Table 2: Biological Activities of this compound Derivatives.

Anti-inflammatory Mechanism of Action

Certain phthalimide derivatives exert their anti-inflammatory effects by modulating cytokine production. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibition can be linked to the suppression of signaling pathways such as the Toll-like receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS).

G LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Phthalimide Derivative Phthalimide Derivative Phthalimide Derivative->IKK Complex Inhibition Phthalimide Derivative->NF-κB Inhibition

Figure 2: Simplified TLR4 signaling pathway and potential inhibition by phthalimide derivatives.

Conclusion

This compound serves as a valuable scaffold for the development of a diverse range of biologically active compounds. The synthetic methodologies outlined in this guide, from conventional heating to microwave-assisted reactions, offer researchers flexibility in accessing this core structure and its derivatives. The tabulated quantitative data on synthesis and biological activity provides a useful reference for structure-activity relationship studies and the design of new therapeutic agents. The elucidation of mechanisms, such as the modulation of inflammatory pathways, further underscores the potential of this compound class in drug discovery. Future research will likely focus on optimizing synthetic routes for greener and more efficient processes and expanding the biological evaluation of novel derivatives to uncover new therapeutic applications.

References

The Structural Elucidation of N-(4-Carboxyphenyl)phthalimide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural chemistry of N-(4-Carboxyphenyl)phthalimide. While a definitive, publicly archived crystal structure for this compound (CAS 5383-82-4) is not available at the time of this publication, this document outlines the necessary experimental procedures for its determination and presents data from a closely related analogue to illustrate the expected structural characteristics.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, integrating the rigid phthalimide scaffold with a functionalized benzoic acid moiety.[1][2] The phthalimide group is a known pharmacophore present in various biologically active compounds, while the carboxyphenyl group offers a site for further chemical modification or interaction with biological targets.[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and predicting material properties. This is typically achieved through single-crystal X-ray diffraction.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5383-82-4[5]
Molecular Formula C₁₅H₉NO₄[5]
Molecular Weight 267.24 g/mol [5]
Synonym 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid[5]
Melting Point 290-295 °C[6]

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from initial synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

The synthesis of N-substituted phthalimides is typically achieved via the condensation of phthalic anhydride with a primary amine.[2][7][8]

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

  • Add glacial acetic acid to serve as the solvent.

  • Heat the mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and solvent.

  • Dry the purified this compound product in a vacuum oven.

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9] Slow evaporation of a saturated solution is a common and effective method.

Procedure:

  • Dissolve the synthesized this compound powder in a suitable solvent (e.g., dimethylformamide (DMF), ethanol, or a solvent mixture) with gentle heating to achieve saturation.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Allow the setup to remain undisturbed for several days to weeks.

  • Monitor periodically for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.[4]

Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100-120 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[9]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.[9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction & Analysis synthesis Synthesis of This compound purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection (SC-XRD) crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure

Workflow for Crystal Structure Determination.

Representative Crystallographic Data

As a definitive crystal structure for this compound is not publicly available, we present the crystallographic data for the structurally similar molecule, N-(4-Methoxyphenyl)phthalimide , for illustrative purposes.[9] This molecule differs by the substitution of the carboxylic acid group with a methoxy group. The data highlights the parameters that would be determined in a successful crystallographic study of the target compound.

Table 1: Crystal Data and Structure Refinement for N-(4-Methoxyphenyl)phthalimide. [9]

ParameterValue
Empirical Formula C₁₅H₁₁NO₃
Formula Weight 253.25
Temperature 123 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 18.6152(5) Å
b = 3.8502(1) Å
c = 16.3125(4) Å
α = 90°
β = 96.704(2)°
γ = 90°
Volume 1161.16(5) ų
Z 4
Calculated Density 1.449 Mg/m³
Absorption Coefficient 0.10 mm⁻¹
Reflections Collected 9965
Independent Reflections 2645
Final R indices [I>2σ(I)] R1 = 0.039
R indices (all data) wR2 = 0.104

Data extracted from the study of N-(4-Methoxyphenyl)phthalimide by Sim et al. (2009).[9]

In the structure of N-(4-Methoxyphenyl)phthalimide, the phthalimide ring system and the phenylene ring are inclined at an angle of 60.0(1)°.[9] A similar dihedral angle would be expected for this compound, although intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group, could significantly influence the crystal packing arrangement.

Conclusion

The structural characterization of this compound is a critical step towards understanding its potential applications. This guide has detailed the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. While the specific crystal structure remains to be determined and deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), the provided methodologies and representative data from a close analogue offer a robust framework for researchers undertaking this investigation. The resulting structural insights will be invaluable for future efforts in drug discovery and materials science.

References

An In-depth Technical Guide on the Electronic Properties and Computational Studies of N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carboxyphenyl)phthalimide, a molecule integrating a phthalimide core with a carboxyphenyl group, presents a compelling subject for research in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its electronic properties and the computational and experimental methodologies used for their investigation. While specific computational data for this compound is not extensively available in the current literature, this document outlines the established protocols for its synthesis, characterization, and the theoretical frameworks for determining its electronic characteristics. Furthermore, it explores its potential as a pharmacophore, particularly in the context of anticonvulsant drug development, by examining the proposed mechanism of action for related phthalimide derivatives.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₅H₉NO₄.[1] Its structure, featuring a planar phthalimide system linked to a phenyl ring bearing a carboxylic acid group, imparts a unique combination of rigidity, aromaticity, and functionality. These characteristics make it a valuable building block in polymer chemistry and a person of interest in medicinal chemistry. Phthalimide derivatives have garnered significant attention for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. Understanding the electronic properties of this compound is crucial for elucidating its reactivity, molecular interactions, and potential pharmacological mechanisms.

This guide summarizes the available information on this compound, details the standard experimental and computational procedures for its study, and presents a putative mechanism of action based on related compounds.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminobenzoic acid.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid[2] or N,N-dimethylformamide (DMF)[3]

  • Ethanol (for recrystallization)[2]

  • Methanol (for washing)[3]

Procedure (using glacial acetic acid): [2]

  • In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Stir the mixture at 100°C and then reflux for an extended period (e.g., 17 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with a hot solvent like ethanol to remove any unreacted starting materials.

  • Filter the mixture to isolate the crude product.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.

Procedure (using N,N-dimethylformamide): [3]

  • In a glass flask equipped with a mechanical stirrer, thermometer, and condenser, add trimellitic anhydride (1.0 eq), p-aminobenzoic acid (1.0 eq), and N,N'-dimethylformamide.

  • Heat the reaction mixture to 140°C and maintain stirring for approximately three hours.

  • After the reaction, cool the mixture to room temperature.

  • Pour the cooled mixture into water while stirring to precipitate the product.

  • Filter the precipitate and wash it repeatedly with methanol.

  • Dry the product in a vacuum oven at 100°C.

The structure of the synthesized compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Computational Studies of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic properties of molecules. These properties provide insights into a molecule's reactivity, stability, and spectroscopic behavior.

Key Electronic Properties
  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost electron-containing orbital, and its energy level relates to the molecule's ability to donate electrons (ionization potential). The LUMO is the lowest energy unoccupied orbital, and its energy level corresponds to the molecule's ability to accept electrons (electron affinity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

  • Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

  • Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

  • Dipole Moment: A measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It influences intermolecular interactions and solubility.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a common approach to determine the electronic properties of organic molecules.

General Protocol:

  • Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain the energies of the molecular orbitals (including HOMO and LUMO) and the total dipole moment.

Data Presentation
PropertyCalculated Value (Exemplary)
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Ionization Potential (eV)Data not available
Electron Affinity (eV)Data not available
Dipole Moment (Debye)Data not available

Note: The values in this table are placeholders. Specific computational studies on this compound are required to populate this data.

Experimental Determination of Electronic Properties

Experimental techniques can be used to validate and complement computational findings.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol: [4][5][6][7][8]

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution Preparation: Dissolve a small amount of this compound in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Data Acquisition: Using a potentiostat, apply a potential sweep to the working electrode and record the resulting current. The potential is swept linearly to a set vertex potential and then reversed.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The potentials of the oxidation and reduction peaks are used to determine the redox potentials of the analyte. The HOMO and LUMO energies can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

UV-Vis Spectroscopy and TD-DFT

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions.

Experimental Protocol (UV-Vis Spectroscopy):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Computational Protocol (TD-DFT): [9][10][11]

  • Perform a ground-state geometry optimization and frequency calculation using DFT as described previously.

  • Using the optimized geometry, perform a TD-DFT calculation to compute the excitation energies and oscillator strengths of the electronic transitions.

  • The simulated spectrum can then be compared with the experimental spectrum to aid in the interpretation of the electronic transitions.

Potential Application in Drug Development: Anticonvulsant Activity

Phthalimide derivatives have shown promise as anticonvulsant agents, with a mechanism of action often attributed to the modulation of voltage-gated sodium channels.[12][13][14]

Proposed Signaling Pathway: Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons is a key pathological feature. Many anticonvulsant drugs act by stabilizing the inactive state of VGSCs, thereby reducing the firing rate of neurons. Docking studies on various phthalimide derivatives suggest that they can bind to the inner pore of the sodium channel, potentially at the II-S6 segment, and induce a conformational change that favors the inactivated state.[12][14] The carbonyl groups of the phthalimide moiety are thought to play a crucial role in the interaction with the channel's residues through hydrogen bonding.[12]

G cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic_Neuron Postsynaptic Neuron Action_Potential Action Potential Propagation VGSC_Open Voltage-Gated Na+ Channel (Open State) Action_Potential->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_Open->VGSC_Inactive Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Neurotransmitter Excitatory Neurotransmitter Neurotransmitter_Release->Neurotransmitter Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Postsynaptic_Potential Excitatory Postsynaptic Potential Receptor->Postsynaptic_Potential Action_Potential_Firing Action Potential Firing Postsynaptic_Potential->Action_Potential_Firing Action_Potential_Firing->Action_Potential Neuronal Hyperexcitability Drug This compound (or related derivative) Drug->VGSC_Inactive Stabilizes VGSC_Inactive->Action_Potential Inhibits Propagation

Caption: Proposed mechanism of anticonvulsant action via sodium channel inhibition.

Workflow Diagrams

Computational Workflow for Electronic Properties

G Start Define Molecular Structure DFT_Opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Start->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Check_Freq Check for Imaginary Frequencies Freq_Calc->Check_Freq Check_Freq->DFT_Opt Found Single_Point Single-Point Energy Calculation Check_Freq->Single_Point None Properties Extract Electronic Properties: HOMO, LUMO, Dipole Moment Single_Point->Properties TD_DFT TD-DFT Calculation Single_Point->TD_DFT Spectrum Simulate UV-Vis Spectrum TD_DFT->Spectrum G Start Synthesize and Purify This compound CV_Analysis Cyclic Voltammetry Start->CV_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Start->UV_Vis_Analysis Redox_Potentials Determine Oxidation and Reduction Potentials CV_Analysis->Redox_Potentials Absorption_Spectrum Record Absorption Spectrum UV_Vis_Analysis->Absorption_Spectrum Estimate_Energies Estimate HOMO/LUMO Energy Levels Redox_Potentials->Estimate_Energies Compare_TDDFT Compare with TD-DFT Simulation Absorption_Spectrum->Compare_TDDFT

References

The Biological Versatility of N-(4-Carboxyphenyl)phthalimide and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide delves into the biological profile of N-(4-Carboxyphenyl)phthalimide and its analogs, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between phthalic anhydride or a substituted phthalic anhydride and 4-aminobenzoic acid or its corresponding analogs. A common synthetic route involves heating the reactants in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to facilitate the formation of the imide ring.

A general synthetic scheme is depicted below:

Synthesis Phthalic_Anhydride Phthalic Anhydride or Substituted Analog Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate + Aminobenzoic_Acid 4-Aminobenzoic Acid or Analog Aminobenzoic_Acid->Intermediate Product This compound or Analog Intermediate->Product Cyclization (-H2O) Solvent Glacial Acetic Acid / DMF Heat

Caption: General synthesis of this compound analogs.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is not extensively available in the public domain, numerous studies have explored the bioactivities of its analogs. These derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The following tables summarize the quantitative data for various N-substituted phthalimide analogs.

Antimicrobial Activity

Phthalimide derivatives have been investigated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Phthalimide Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusEscherichia coliCandida albicansReference
N-butylphthalimide--100[1]
N-carbethoxyphthalimide--100[1]
Phthalimide aryl ester 3b (R = Me)128128128[2]
Analog 4c0.49--[3]
Analog 4f1.95--[3]
Analog 5c0.98--[3]
Anti-inflammatory Activity

The anti-inflammatory potential of phthalimide analogs has been a significant area of research. A key mechanism of action for some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory response. Additionally, inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is another important anti-inflammatory mechanism.

Table 2: Anti-inflammatory Activity of Phthalimide Analogs (IC₅₀)

Compound/AnalogTargetIC₅₀ (µM)Reference
Phloroglucinol trimethyl ether phthalimide derivativeCOX-20.18[4]
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimideTNF-α production- (84% inhibition at 10 µM)[5]
LASSBio 468 (sulfonamide derivative)Neutrophil Recruitment (ED₅₀)2.5 mg/kg[6]
Phthalimide derivative 7f Antioxidant Activity15.99 ± 0.10[7]
Phthalimide derivative 7d Antioxidant Activity16.05 ± 0.15[7]
Anticancer Activity

The cytotoxic effects of phthalimide derivatives against various cancer cell lines have been extensively studied. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 3: Anticancer Activity of Phthalimide Analogs (IC₅₀ in µM)

Compound/AnalogCell LineIC₅₀ (µM)Reference
2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3-dione (TC11)HeLa50[8]
Phthalimide derivative 4 HL608.09
Phthalimide derivative 4 MCF-73.26
Phthalimide derivative 4 A5499.34
N-phenylthiazole derivative 4c SKNMC (Neuroblastoma)10.8 ± 0.08
N-phenylthiazole derivative 4d Hep-G2 (Hepatocarcinoma)11.6 ± 0.12

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for key biological assays used to evaluate the activity of phthalimide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E₂ (PGE₂): The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then terminated. The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of IC₅₀: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways

The anti-inflammatory effects of some phthalimide derivatives are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation NFkB_p65_p50->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Phthalimide Phthalimide Derivative Phthalimide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by phthalimide derivatives.

Conclusion

This compound and its analogs represent a versatile class of compounds with a wide array of biological activities. Their demonstrated antimicrobial, anti-inflammatory, and anticancer properties make them promising scaffolds for the development of new therapeutic agents. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action, offering a valuable resource for researchers in the field of drug discovery. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: N-(4-Carboxyphenyl)phthalimide in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Carboxyphenyl)phthalimide is a versatile monomer employed in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and advanced materials. The unique structure of this compound, featuring a pre-formed imide ring and a reactive carboxylic acid group, offers a distinct approach to polyimide synthesis, potentially leading to polymers with tailored properties.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound. It is intended to guide researchers and scientists in the successful preparation and characterization of these advanced materials.

Synthesis of Polyimides from this compound

The synthesis of polyimides from this compound typically proceeds via a high-temperature polycondensation reaction with a suitable diamine. This "one-step" method is often preferred for monomers that are soluble in high-boiling solvents. The carboxylic acid group of this compound reacts with the amine groups of the diamine to form amide linkages, which then cyclize at elevated temperatures to form the final polyimide structure.

General Synthesis Workflow

Polyimide_Synthesis_Workflow Monomers Monomers (this compound + Diamine) Reaction Polycondensation (High Temperature, Inert Atmosphere) Monomers->Reaction Solvent High-Boiling Aprotic Solvent (e.g., m-cresol, NMP) Solvent->Reaction Precipitation Precipitation (e.g., in Ethanol) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Polyimide Final Polyimide (Powder/Film) Drying->Polyimide

Caption: High-temperature solution polycondensation workflow.

Experimental Protocols

Protocol 1: One-Step High-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyimide from this compound and a representative aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • m-Cresol (anhydrous)

  • Isoquinoline (catalyst)

  • Ethanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of this compound and 4,4'-oxydianiline in anhydrous m-cresol to achieve a solids content of 10-20% (w/v).

  • Catalyst Addition: Add a few drops of isoquinoline to the reaction mixture as a catalyst.

  • Polycondensation: Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen. The water generated during the reaction will be removed azeotropically with a co-solvent like xylene or by the nitrogen stream. Maintain this temperature for 4-8 hours.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred ethanol to precipitate the polyimide.

  • Purification: Collect the fibrous or powdered precipitate by filtration and wash it thoroughly with ethanol and then with hot methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polyimide in a vacuum oven at 150-200°C for 12-24 hours.

Characterization Workflow

Characterization_Workflow Polyimide Synthesized Polyimide FTIR FTIR Spectroscopy (Structural Analysis) Polyimide->FTIR NMR NMR Spectroscopy (Structural Confirmation) Polyimide->NMR GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Polyimide->GPC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Polyimide->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temp.) Polyimide->DSC Mechanical Mechanical Testing (Tensile Properties) Polyimide->Mechanical

Caption: Post-synthesis characterization workflow.

Data Presentation

The following tables present typical quantitative data for high-performance polyimides. Note that these are representative values, and the actual properties of polyimides synthesized from this compound will depend on the specific diamine used and the final molecular weight.

Table 1: Inherent Viscosity and Molecular Weight

Polyimide SystemInherent Viscosity (ηinh, dL/g)¹Number Average Molecular Weight (Mn, g/mol )²Weight Average Molecular Weight (Mw, g/mol )²Polydispersity Index (PDI)²
Example PI-1 0.45 - 0.6515,000 - 25,00030,000 - 50,0002.0 - 2.5
Example PI-2 0.60 - 0.8025,000 - 40,00050,000 - 80,0002.0 - 2.3

¹ Measured in a suitable solvent (e.g., NMP, DMAc) at a concentration of 0.5 g/dL at 30°C. ² Determined by Gel Permeation Chromatography (GPC).

Table 2: Thermal Properties

Polyimide SystemGlass Transition Temperature (Tg, °C)¹5% Weight Loss Temperature (Td5, °C)² (in N₂)10% Weight Loss Temperature (Td10, °C)² (in N₂)Char Yield at 800°C (%)² (in N₂)
Example PI-1 250 - 280> 500> 520> 55
Example PI-2 280 - 320> 520> 540> 60

¹ Determined by Differential Scanning Calorimetry (DSC). ² Determined by Thermogravimetric Analysis (TGA).

Table 3: Mechanical Properties of Polyimide Films

Polyimide SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Example PI-1 90 - 1202.5 - 3.55 - 10
Example PI-2 110 - 1503.0 - 4.54 - 8

Detailed Methodologies for Key Experiments

Inherent Viscosity Measurement

Inherent viscosity is a measure of the molecular size of a polymer in solution and is a good indicator of the polymer's molecular weight.

  • Solution Preparation: Accurately weigh the dried polyimide powder and dissolve it in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to a precise concentration of 0.5 g/dL.

  • Measurement: Use a calibrated Ubbelohde viscometer maintained at a constant temperature of 30°C in a water bath.

  • Flow Time: Measure the flow time of the pure solvent (t₀) and the polymer solution (t).

  • Calculation: Calculate the inherent viscosity (ηinh) using the following equation: ηinh = [ln(t/t₀)] / c where 'c' is the concentration of the polymer solution in g/dL.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the polyimide by measuring its weight loss as a function of temperature.

  • Sample Preparation: Place a small amount (5-10 mg) of the dried polyimide sample into a TGA pan (platinum or alumina).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature. The 5% and 10% weight loss temperatures (Td5 and Td10) are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polyimide, which is a critical parameter for understanding its thermal behavior.

  • Sample Preparation: Seal a small amount (5-10 mg) of the dried polyimide sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Analysis: Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase its thermal history. Cool the sample rapidly to room temperature. Then, heat the sample again at the same rate.

  • Data Analysis: The Tg is determined as the midpoint of the inflection in the heat flow curve from the second heating scan.

Mechanical Property Testing

The mechanical properties of polyimide films are crucial for their application.

  • Film Preparation: Cast a solution of the poly(amic acid) precursor or a soluble polyimide onto a glass plate and thermally or chemically imidize it to form a film of uniform thickness.

  • Sample Cutting: Cut the prepared film into dumbbell-shaped specimens according to ASTM D638 standard.

  • Testing: Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break at a specified crosshead speed.

  • Data Analysis: The stress-strain curve is recorded, and the key mechanical properties are calculated from this curve.

N-(4-Carboxyphenyl)phthalimide: A Versatile Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Carboxyphenyl)phthalimide is a versatile aromatic monomer that holds significant promise for the synthesis of high-performance polymers such as polyamides and polyimides. Its rigid phthalimide group and the reactive carboxylic acid functionality allow for the creation of polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of demanding applications in aerospace, electronics, and biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers using this compound as a key building block.

Properties of this compound

PropertyValue
Chemical Formula C₁₅H₉NO₄
Molecular Weight 267.24 g/mol
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO)

Synthesis of this compound Monomer

A common and effective method for synthesizing this compound is through the condensation reaction of phthalic anhydride and 4-aminobenzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1 molar equivalent), 4-aminobenzoic acid (1 molar equivalent), and glacial acetic acid.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold deionized water with vigorous stirring.

  • The white precipitate of N-(4-Carboxyphenyl)phthalamic acid will form.

  • Isolate the intermediate product by vacuum filtration and wash thoroughly with deionized water.

  • To achieve cyclization to the imide, suspend the N-(4-Carboxyphenyl)phthalamic acid in glacial acetic acid and reflux for an additional 2-3 hours.

  • Cool the mixture, and collect the resulting this compound precipitate by vacuum filtration.

  • Wash the product with ethanol and then deionized water to remove any residual acetic acid.

  • Dry the purified this compound in a vacuum oven at 80-100 °C overnight.

Synthesis_of_Monomer PA Phthalic Anhydride Intermediate N-(4-Carboxyphenyl)phthalamic acid PA->Intermediate ABA 4-Aminobenzoic Acid ABA->Intermediate Monomer This compound Intermediate->Monomer Reagents1 Glacial Acetic Acid, Anhydrous Sodium Acetate Reagents2 Glacial Acetic Acid, Heat

Caption: Synthesis of this compound.

Polymerization of this compound

This compound can be polymerized to form high-performance polyamides and polyimides through various condensation reactions.

Polyamide Synthesis

Polyamides can be synthesized by reacting the carboxylic acid group of this compound with various aromatic diamines. The direct polycondensation method using phosphorylation agents is a common approach.

Materials:

  • This compound (diacid monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-diaminodiphenylmethane)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound (1 molar equivalent) and the chosen aromatic diamine (1 molar equivalent) in NMP containing a catalytic amount of CaCl₂.

  • Stir the mixture under a gentle stream of nitrogen until all reactants are completely dissolved.

  • Add pyridine and then triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100-120 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the viscous polymer solution to room temperature.

  • Precipitate the polyamide by slowly pouring the polymer solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then hot water to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 100-120 °C for 24 hours.

Polyamide_Synthesis Monomer This compound Polyamide Aromatic Polyamide Monomer->Polyamide Diamine Aromatic Diamine Diamine->Polyamide Reagents NMP, CaCl₂, TPP, Pyridine, Heat

Caption: General scheme for polyamide synthesis.
Polyimide Synthesis

Polyimides are typically synthesized in a two-step process. First, this compound is reacted with a dianhydride to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically converted to the final polyimide.

Materials:

  • This compound (diamine monomer, after conversion of the carboxylic acid to an amine-reactive group)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))

  • N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve the diamine-functionalized this compound derivative (1 molar equivalent) in anhydrous DMAc.

  • Slowly add the aromatic dianhydride (1 molar equivalent) to the stirred solution at room temperature.

  • Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and induces cyclization to the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (2 molar equivalents) and pyridine (1 molar equivalent) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into methanol.

    • Collect, wash, and dry the polymer as described for polyamides.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization DiamineMonomer Diamine-functionalized This compound PAA Poly(amic acid) Solution DiamineMonomer->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Thermal Thermal Imidization (Staged Heating) PAA->Thermal Chemical Chemical Imidization (Acetic Anhydride, Pyridine) PAA->Chemical PolyimideFilm Polyimide Film Thermal->PolyimideFilm PolyimidePowder Polyimide Powder Chemical->PolyimidePowder

Caption: Two-step synthesis of polyimides.

Characterization of High-Performance Polymers

The synthesized polyamides and polyimides should be thoroughly characterized to evaluate their properties.

Data Presentation

The following tables summarize typical properties of high-performance polyamides and polyimides containing phthalimide moieties. Note that specific values will depend on the exact comonomers and polymerization conditions used.

Table 1: Typical Thermal Properties of Phthalimide-Containing Polymers

Polymer TypeGlass Transition Temperature (T g), °C10% Weight Loss Temperature (T₁₀), °C (in N₂)
Aromatic Polyamide250 - 350> 450
Aromatic Polyimide300 - 400+> 500

Table 2: Typical Mechanical Properties of Phthalimide-Containing Polymer Films

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aromatic Polyamide80 - 1202.0 - 3.55 - 15
Aromatic Polyimide100 - 1502.5 - 4.05 - 10

Table 3: Solubility of Phthalimide-Containing Polymers

SolventAromatic PolyamideAromatic Polyimide
N-Methyl-2-pyrrolidone (NMP)SolubleSoluble
N,N-Dimethylacetamide (DMAc)SolubleSoluble
N,N-Dimethylformamide (DMF)SolubleSoluble
Dimethyl sulfoxide (DMSO)SolubleSoluble
m-CresolSolubleSoluble
Tetrahydrofuran (THF)InsolubleInsoluble
ChloroformInsolubleInsoluble

Note: Solubility can be influenced by the specific polymer structure and molecular weight.

Conclusion

This compound is a valuable monomer for the development of high-performance polyamides and polyimides. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and characterize novel polymers with tailored properties for advanced applications. The inherent rigidity and thermal stability of the phthalimide unit, combined with the versatility of amide and imide linkages, offer a rich platform for materials innovation.

"preparation of polyimide gas separation membranes from N-(4-Carboxyphenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparation of Polyimide Gas Separation Membranes Incorporating Carboxylic Acid Functionality

Audience: Researchers, scientists, and drug development professionals.

Note on the Starting Material: Extensive literature searches did not yield specific protocols for the preparation of polyimide gas separation membranes directly from "N-(4-Carboxyphenyl)phthalimide" as a monomer. This molecule is a monofunctional carboxylic acid and is not a typical precursor for polyimide synthesis, which generally involves the polycondensation of difunctional monomers (diamines and dianhydrides). Therefore, this document provides a detailed protocol for a well-established alternative method to incorporate carboxylic acid groups into polyimide membranes, using a carboxyl-functionalized diamine, which serves a similar purpose of enhancing membrane properties.

Introduction

Polyimide membranes are a critical class of materials for gas separation due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics.[1][2] The incorporation of functional groups, such as carboxylic acids, into the polyimide backbone is a key strategy to enhance gas separation performance, particularly for CO2 separation.[1][3] The carboxylic acid moieties can increase the affinity for CO2 and provide sites for post-synthesis modifications like crosslinking, which can improve selectivity and resistance to plasticization.[2][4]

This application note details the synthesis and preparation of a carboxylic acid-containing copolyimide membrane for gas separation applications. The protocol is based on the copolymerization of a commercially available dianhydride, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), with a mixture of a standard aromatic diamine and a carboxyl-functionalized diamine, 3,5-diaminobenzoic acid (DABA).[1][4]

Experimental Protocols

Synthesis of Carboxyl-Functionalized Copolyimide

This protocol describes a two-step polycondensation reaction to synthesize the copolyimide, followed by chemical imidization.

Materials:

  • 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Aromatic diamine (e.g., 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) or other suitable aromatic diamine)

  • 3,5-diaminobenzoic acid (DABA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Acetic anhydride

  • Methanol

  • Ethanol

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (three-necked flask, mechanical stirrer, dropping funnel, etc.)

Procedure:

  • Diamine Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and 3,5-diaminobenzoic acid (DABA) in anhydrous N,N-dimethylacetamide (DMAc). The molar ratio of the two diamines can be varied to control the carboxylic acid content in the final polymer. A typical ratio might be 80:20 (aromatic diamine:DABA).

  • Polyamic Acid Formation: Cool the diamine solution to 0°C in an ice bath. Slowly add a stoichiometric amount of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder to the stirred solution. Rinse the addition funnel with a small amount of anhydrous DMAc to ensure all the dianhydride is transferred to the reaction flask.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 16-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) precursor is formed.

  • Chemical Imidization: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and anhydrous pyridine (e.g., a 1:1 molar ratio with respect to the carboxylic acid groups of the poly(amic acid)). This mixture acts as the dehydrating agent for the cyclization reaction.

  • Imidization Reaction: Stir the mixture at room temperature for 4 hours, then heat to 40°C for 1 hour, and finally to 60°C for another hour to ensure complete imidization.[4]

  • Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polyimide by slowly pouring the polymer solution into a stirred excess of a non-solvent, such as a 2:1 mixture of water and ethanol.[4]

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly several times with water and then with a water/ethanol mixture to remove residual solvent and reagents.

  • Drying: Dry the purified polyimide powder in a vacuum oven at 150°C for at least 16 hours.[4]

Preparation of Polyimide Gas Separation Membranes

This section describes the casting of the synthesized polyimide into a dense membrane film.

Materials:

  • Synthesized carboxyl-functionalized polyimide powder

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Glass casting plate

  • Doctor blade or casting knife

  • Leveling table

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a 5-10% (w/v) solution of the dried polyimide powder in a suitable solvent like DMF or NMP. Stir the solution until the polymer is completely dissolved. This may take several hours.

  • Filtration: Filter the polymer solution through a syringe filter (e.g., 0.5 µm) to remove any dust or undissolved particles.[5]

  • Casting: Place a clean, dry glass plate on a leveling table. Pour the filtered polymer solution onto the glass plate and cast a film of uniform thickness using a doctor blade. The thickness can be controlled by adjusting the height of the doctor blade.

  • Solvent Evaporation: Place the cast film in a dust-free environment at a controlled temperature (e.g., 50-80°C) for several hours to slowly evaporate the bulk of the solvent.[5]

  • Annealing: Carefully peel the membrane from the glass plate. Place the membrane in a vacuum oven and anneal it by gradually increasing the temperature to a point above the boiling point of the solvent but below the glass transition temperature of the polyimide (e.g., ramp from 80°C to 200°C over several hours) to remove any residual solvent.[5]

Gas Permeation Testing

The gas separation performance of the prepared membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity.

Apparatus:

  • Constant-pressure/variable-volume or constant-volume/variable-pressure gas permeation setup

  • Test cell for mounting the membrane

  • Pressure transducers

  • Flow meters

  • Vacuum pump

  • Pure gas sources (e.g., CO2, CH4, N2, O2)

Procedure:

  • Membrane Mounting: Cut a circular sample from the prepared polyimide membrane and mount it in the test cell, ensuring a good seal.

  • Vacuuming: Evacuate both the upstream and downstream sides of the membrane to remove any adsorbed gases.

  • Gas Permeation Measurement: Introduce a feed gas at a specific pressure (e.g., 2-10 bar) to the upstream side of the membrane.

  • Data Acquisition: Monitor the pressure increase on the downstream side over time (for constant volume method) or the flow rate of the permeate gas (for constant pressure method).

  • Permeability Calculation: Calculate the permeability coefficient (P) for each gas using the appropriate equations for the permeation setup. Permeability is often reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

  • Selectivity Calculation: Calculate the ideal selectivity (α) for a pair of gases (A and B) as the ratio of their individual permeabilities (α_A/B = P_A / P_B).

Data Presentation

The following table summarizes typical gas separation data for polyimide membranes containing carboxylic acid groups, based on literature values. The exact performance will depend on the specific monomers used, the carboxylic acid content, and the testing conditions.

Gas PairPermeability of Faster Gas (Barrer)Ideal Selectivity (α)Reference
CO₂/CH₄~100> 20[4]
O₂/N₂~5-15~4-6[4]
CO₂/N₂~100> 25[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation and characterization of carboxyl-functionalized polyimide gas separation membranes.

experimental_workflow cluster_synthesis cluster_membrane_prep cluster_characterization synthesis Polyimide Synthesis dissolution Diamine Dissolution (Aromatic Diamine + DABA in DMAc) polymerization Polymerization (Addition of 6FDA) dissolution->polymerization imidization Chemical Imidization (Acetic Anhydride/Pyridine) polymerization->imidization purification Precipitation, Washing, and Drying imidization->purification membrane_prep Membrane Preparation purification->membrane_prep casting_sol Preparation of Casting Solution film_casting Film Casting and Solvent Evaporation casting_sol->film_casting annealing Membrane Annealing film_casting->annealing characterization Characterization annealing->characterization gas_testing Gas Permeation Testing analysis Data Analysis (Permeability and Selectivity) gas_testing->analysis

Caption: Workflow for polyimide membrane synthesis and testing.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using N-(4-Carboxyphenyl)phthalimide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing the N-(4-Carboxyphenyl)phthalimide linker. The protocols detailed below are based on established solvothermal synthesis methods for MOFs with structurally similar aromatic carboxylate linkers, providing a strong starting point for the development of novel materials.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in defining the MOF's structure, porosity, and functional properties. The this compound linker offers a unique combination of a rigid phthalimide group and a coordinating carboxylate moiety. This structure is anticipated to form robust frameworks with potential applications in gas storage, separation, catalysis, and drug delivery, owing to the potential for π-π stacking interactions and hydrogen bonding.

Quantitative Data Summary

While specific quantitative data for MOFs synthesized with the this compound linker are not yet extensively reported in the literature, the following tables provide expected ranges of properties based on data from MOFs synthesized with analogous aromatic carboxylate linkers.

Table 1: Representative Crystallographic and Porosity Data for Analogous MOFs

MOF Designation (Analogous)Metal IonLinkerCrystal SystemBET Surface Area (m²/g)Pore Volume (cm³/g)
Zn-MOF (Analogue 1)Zn(II)4-(4-carboxy phenoxy) phthalic acidMonoclinicNot ReportedNot Reported
Cu-MOF-2 (Analogue 2)[1]Cu(II)1,4-benzenedioic acid & 4,4′-dipyridileNot Reported382.08[1]0.2037[1]
RE-CU-45 (Analogue 3)[2]Eu(III)Trimesic AcidNot Reported830[2]Not Reported

Table 2: Thermal Stability of an Analogous Zn-MOF

MOF DesignationInitial Decomposition Temperature (°C)Weight Loss Event 1Weight Loss Event 2
Zn-MOF (Analogue 1)~70 °C (loss of guest/coordinated water)8.12% (70-235 °C)Framework decomposition above 235 °C

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of MOFs using the this compound linker. These protocols are adapted from established methods for MOFs with similar linkers.[3]

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF (Hypothetical)

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Linker)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Protocol 2: Solvothermal Synthesis of a Zirconium-Based MOF (Hypothetical)

Reagents:

  • Zirconium(IV) Chloride (ZrCl₄)

  • This compound (Linker)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (Modulator)

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of Zirconium(IV) Chloride and 0.1 mmol of this compound in 15 mL of DMF.

  • Add 0.3 mL of acetic acid as a modulator to the solution.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 130 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by solvent exchange with ethanol for 24 hours, followed by heating under vacuum at 150 °C for 12 hours.

Protocol 3: Characterization by Powder X-Ray Diffraction (PXRD)
  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powdered sample on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental pattern with a simulated pattern (if a single crystal structure is obtained) to confirm phase purity. The presence of sharp, well-defined peaks is indicative of a crystalline material.[1]

Protocol 4: Characterization by Thermogravimetric Analysis (TGA)
  • Place approximately 5-10 mg of the activated MOF sample into an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the resulting TGA curve to determine the thermal stability of the MOF and identify the temperatures at which guest molecules are lost and the framework decomposes.[4]

Visualizations

The following diagrams illustrate the general workflow for the synthesis of MOFs and a conceptual representation of the MOF structure.

MOF_Synthesis_Workflow cluster_reagents Reagents cluster_synthesis Solvothermal Synthesis cluster_processing Post-Synthesis Processing Linker Linker Mixing Mixing Linker->Mixing Metal Salt Metal Salt Metal Salt->Mixing Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing Heating Heating (120-130°C, 48-72h) Mixing->Heating Washing Washing Heating->Washing Activation Activation Washing->Activation Product Crystalline MOF Activation->Product MOF_Structure cluster_node Metal Node cluster_linker Organic Linker M Metal Ion/Cluster L1 This compound M->L1 Coordination Bond L2 This compound M->L2 L3 This compound M->L3 L4 This compound M->L4 M2 ... L1->M2 M3 ... L2->M3 M4 ... L3->M4 M5 ... L4->M5

References

Application Notes and Protocols: Catalytic Applications of N-(4-Carboxyphenyl)phthalimide-Based and Phthalimide-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in catalysis. Their high surface area, tunable porosity, and the ability to incorporate functional organic linkers make them ideal candidates for designing highly active and selective heterogeneous catalysts. This document focuses on the catalytic applications of MOF's functionalized with N-hydroxyphthalimide (NHPI) moieties, which are known to be effective catalysts for a variety of organic transformations, particularly aerobic oxidation reactions. The incorporation of NHPI into the MOF structure combines the advantages of homogeneous NHPI catalysis with the benefits of heterogeneous catalysis, such as catalyst recyclability and ease of separation.[1]

These application notes provide an overview of the synthesis, characterization, and catalytic performance of NHPI-functionalized MOFs in key organic reactions. Detailed experimental protocols are provided to enable the replication and further development of these catalytic systems.

Catalytic Applications

The primary catalytic application of N-hydroxyphthalimide-functionalized MOFs is in aerobic oxidation reactions . These MOFs have demonstrated high efficiency and selectivity in the oxidation of a range of substrates, including primary and secondary alcohols, as well as benzyl compounds, using molecular oxygen as the terminal oxidant under mild conditions.[1]

Aerobic Oxidation of Alcohols and Benzyl Compounds

NHPI-functionalized MOFs, such as TJU-68-NHPI and TJU-68-NDHPI, have been successfully employed as recyclable catalysts for the aerobic oxidation of activated C-H bonds.[1] The catalytic cycle involves the in-situ generation of the highly reactive phthalimide N-oxyl (PINO) radical, which acts as the active species for hydrogen abstraction from the substrate.[1]

Key Features:

  • High Efficiency and Selectivity: These MOFs exhibit excellent catalytic activity and selectivity for the desired oxidation products.[1]

  • Mild Reaction Conditions: The oxidations can be carried out under environmentally benign conditions, often using air or pure oxygen at atmospheric pressure and moderate temperatures.[1]

  • Heterogeneous Nature: The solid nature of the MOF catalyst allows for easy separation from the reaction mixture and potential for reuse, which is a significant advantage over homogeneous catalytic systems.[1]

  • Broad Substrate Scope: A variety of primary and secondary alcohols, as well as benzylic compounds, can be efficiently oxidized.[1]

Quantitative Data Presentation

The catalytic performance of NHPI-functionalized MOFs in aerobic oxidation is summarized in the tables below.

Table 1: Aerobic Oxidation of Various Alcohols Catalyzed by TJU-68-NHPI [1]

EntrySubstrateProductConversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde>99>99
21-PhenylethanolAcetophenone>99>99
3Cinnamyl alcoholCinnamaldehyde>99>99
44-Methylbenzyl alcohol4-Methylbenzaldehyde>99>99
54-Methoxybenzyl alcohol4-Methoxybenzaldehyde>99>99
64-Chlorobenzyl alcohol4-Chlorobenzaldehyde98>99
74-Nitrobenzyl alcohol4-Nitrobenzaldehyde95>99
8CyclohexanolCyclohexanone85>99

Reaction conditions: alcohol (0.5 mmol), TJU-68-NHPI (10 mg), t-butyl nitrite (TBN) (0.1 mmol), acetonitrile (3 mL), O2 balloon, 60 °C, 12 h.

Table 2: Aerobic Oxidation of Various Benzylic Compounds Catalyzed by TJU-68-NHPI [1]

EntrySubstrateProductConversion (%)Selectivity (%)
1TolueneBenzoic acid82>99
2EthylbenzeneAcetophenone92>99
3DiphenylmethaneBenzophenone95>99
4FluoreneFluorenone98>99

Reaction conditions: substrate (0.5 mmol), TJU-68-NHPI (10 mg), TBN (0.1 mmol), acetonitrile (3 mL), O2 balloon, 80 °C, 24 h.

Experimental Protocols

Synthesis of N-(4-Carboxyphenyl)-4,5-dihydroxyphthalimide (H3L1) and N-(4-Carboxyphenyl)-4,5-dinitrophthalimide (H3L2) Linkers

The synthesis of the functionalized organic linkers is the first crucial step. A representative protocol is provided below.

Protocol 1: Synthesis of H3L1 and H3L2 Linkers [1]

  • Synthesis of N-(4-carboxyphenyl)phthalimide: A mixture of phthalic anhydride (14.8 g, 0.1 mol) and 4-aminobenzoic acid (13.7 g, 0.1 mol) in 100 mL of acetic acid is refluxed for 4 hours. The resulting precipitate is filtered, washed with ethanol, and dried to yield this compound.

  • Nitration to form N-(4-carboxyphenyl)-4,5-dinitrophthalimide (H3L2): this compound is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. The mixture is stirred for 2 hours and then poured onto ice. The precipitate is filtered, washed with water, and dried to obtain H3L2.

  • Reduction to form N-(4-carboxyphenyl)-4,5-diaminophthalimide: H3L2 is reduced using SnCl2·2H2O in ethanol under reflux.

  • Oxidation to form N-(4-carboxyphenyl)-4,5-dihydroxyphthalimide (H3L1): The diamino derivative is oxidized to the corresponding dihydroxy compound.

Synthesis of NHPI-Functionalized MOFs (TJU-68-NHPI and TJU-68-NDHPI)

Protocol 2: Solvothermal Synthesis of TJU-68-NHPI and TJU-68-NDHPI [1]

  • A mixture of ZrCl4, the respective functionalized linker (H3L1 or H3L2), and benzoic acid (as a modulator) is dissolved in N,N-dimethylformamide (DMF).

  • The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF and ethanol, and dried under vacuum.

cluster_synthesis MOF Synthesis Workflow ZrCl4 ZrCl4 Mix Mixing ZrCl4->Mix Linker Functionalized Linker (H3L1 or H3L2) Linker->Mix Modulator Benzoic Acid Modulator->Mix DMF DMF Solvent DMF->Mix Autoclave Solvothermal Reaction (e.g., 120 °C, 48h) Mix->Autoclave Filtration Filtration & Washing Autoclave->Filtration Drying Drying Filtration->Drying MOF NHPI-Functionalized MOF (TJU-68-NHPI or TJU-68-NDHPI) Drying->MOF

Fig. 1: Workflow for the synthesis of NHPI-functionalized MOFs.
Catalytic Aerobic Oxidation Protocol

Protocol 3: General Procedure for Aerobic Oxidation [1]

  • In a reaction vial, the substrate (e.g., alcohol or benzylic compound, 0.5 mmol), the MOF catalyst (10 mg), and a co-catalyst such as t-butyl nitrite (TBN, 0.1 mmol) are combined in a suitable solvent (e.g., acetonitrile, 3 mL).

  • The vial is sealed with a septum, and the atmosphere is replaced with oxygen by evacuating and refilling with an O2 balloon three times.

  • The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction, the solid catalyst is separated by centrifugation or filtration.

  • The liquid phase is analyzed by gas chromatography (GC) or other suitable techniques to determine the conversion and selectivity.

  • For catalyst recycling, the recovered MOF is washed with a suitable solvent, dried, and can be used in subsequent reaction cycles.

cluster_catalysis Catalytic Oxidation Workflow Substrate Substrate (Alcohol or Benzyl Compound) Reaction Reaction under O2 (60-80 °C) Substrate->Reaction Catalyst MOF Catalyst (TJU-68-NHPI) Catalyst->Reaction CoCatalyst Co-catalyst (TBN) CoCatalyst->Reaction Solvent Solvent (Acetonitrile) Solvent->Reaction Separation Catalyst Separation (Centrifugation/Filtration) Reaction->Separation Analysis Product Analysis (GC) Separation->Analysis Recycling Catalyst Recycling Separation->Recycling Recovered Catalyst Product Oxidized Product Analysis->Product Recycling->Reaction

Fig. 2: Experimental workflow for aerobic oxidation using NHPI-MOFs.

Signaling Pathway and Logical Relationships

The catalytic activity of NHPI-functionalized MOFs in aerobic oxidation is predicated on the generation of the PINO radical, which initiates a radical chain reaction.

cluster_mechanism Catalytic Cycle of Aerobic Oxidation NHPI_MOF NHPI-MOF PINO_MOF PINO•-MOF (Active Catalyst) NHPI_MOF->PINO_MOF Initiation (e.g., with TBN) R_radical Substrate Radical (R•) PINO_MOF->R_radical H-abstraction RH Substrate (R-H) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical O2 O2 O2->ROO_radical ROO_radical->PINO_MOF Regeneration ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H-abstraction from another R-H Product Product (Aldehyde/Ketone) ROOH->Product Decomposition

Fig. 3: Proposed catalytic cycle for aerobic oxidation by NHPI-MOFs.

Conclusion

The incorporation of N-hydroxyphthalimide functionalities into the structure of Metal-Organic Frameworks presents a promising strategy for the development of highly efficient and recyclable heterogeneous catalysts for aerobic oxidation reactions. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to explore and expand the catalytic applications of these novel materials in organic synthesis and drug development processes. The mild reaction conditions and the use of environmentally benign oxidants make this catalytic system particularly attractive for green chemistry applications.

References

Application Notes and Protocols for N-(4-Carboxyphenyl)phthalimide as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(4-Carboxyphenyl)phthalimide as a potential fluorescent probe for the detection of specific metal ions. The information is curated for professionals in research and development who require precise and reliable methods for metal ion sensing.

Introduction

This compound is a versatile organic compound with a chemical formula of C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol .[1] Its structure, featuring a phthalimide group linked to a phenyl ring with a carboxylic acid moiety, makes it a candidate for applications in polymer chemistry and materials science.[1] Phthalimide and its derivatives are known to exhibit fluorescence and have been successfully employed as fluorescent probes for the detection of various metal ions. The general principle involves the modulation of the fluorophore's emission intensity through interaction with a metal ion, often via a "turn-on" or "turn-off" (quenching) mechanism.

Principle of Detection

The fluorescence of phthalimide-based probes can be influenced by several mechanisms upon interaction with metal ions, most notably through Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor, the fluorescence is initially quenched by a nearby electron-donating group. Upon binding of a metal ion, the electron-donating ability of this group is suppressed, inhibiting the PET process and leading to an enhancement of fluorescence. Conversely, in a "turn-off" sensor, the metal ion may induce fluorescence quenching. The carboxylic acid group on this compound can act as a binding site for metal ions, potentially influencing the fluorescence of the phthalimide core.

Quantitative Data Summary

While specific quantitative performance data for this compound as a fluorescent probe is not extensively documented, the following tables represent typical performance characteristics of structurally similar phthalimide and naphthalimide-based fluorescent probes for the detection of common metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺. These values should be considered as representative and may vary for this compound.

Table 1: Representative Sensitivity of Phthalimide-Based Fluorescent Probes for Metal Ion Detection

Metal IonLimit of Detection (LOD)Linear Range (µM)Reference Compound Type
Cu²⁺31 nM - 0.23 µM0.07 - 9.0Phthalimide/Naphthalimide
Fe³⁺0.04 µM - 12.5 µM5 - 450Naphthalimide
Zn²⁺79.2 nM - 120 nMNot specifiedNaphthalimide

Table 2: Representative Selectivity of a Phthalimide-Based Fluorescent Probe

Metal IonFluorescence Response
Target Ion (e.g., Cu²⁺, Fe³⁺, or Zn²⁺)Significant Change
Na⁺No significant change
K⁺No significant change
Ca²⁺No significant change
Mg²⁺No significant change
Pb²⁺No significant change
Ni²⁺No significant change
Co²⁺No significant change
Cd²⁺No significant change
Hg²⁺No significant change

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its application as a fluorescent probe for metal ion detection.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of phthalic anhydride with 4-aminobenzoic acid.[1]

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid (as solvent and catalyst)

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Drying oven

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.

  • Add glacial acetic acid to the flask to act as a solvent and catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 2-4 hours to ensure the completion of the reaction.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold distilled water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a drying oven at 80-100 °C.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines a general method for evaluating the performance of this compound as a fluorescent probe for a target metal ion.

Materials:

  • Stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4)

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO)

Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

  • Vortex mixer

Procedure:

1. Determination of Optimal Excitation and Emission Wavelengths: a. Prepare a dilute solution of this compound in the chosen solvent system. b. Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_max). c. Using a fluorometer, excite the solution at λ_abs_max and record the emission spectrum to determine the maximum emission wavelength (λ_em_max). This will be the excitation wavelength for subsequent experiments.

2. Selectivity Study: a. Prepare a series of test solutions, each containing this compound at a fixed concentration (e.g., 10 µM) in the buffered solvent. b. To each solution, add a different metal ion from the stock solutions to a final concentration of, for example, 100 µM. Include a blank solution with no added metal ion. c. Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature. d. Measure the fluorescence intensity of each solution at λ_em_max using the predetermined excitation wavelength. e. Compare the fluorescence response in the presence of different metal ions to determine the selectivity of the probe.

3. Sensitivity (Titration) Study: a. Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM). b. Add increasing concentrations of the target metal ion (the one that showed the most significant response in the selectivity study) to these solutions. c. After incubation, measure the fluorescence intensity of each solution. d. Plot the fluorescence intensity as a function of the metal ion concentration. e. From this plot, determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Visualizations

Signaling Pathway

Probe This compound (Fluorescent Probe) Complex Probe-Metal Complex (Altered Fluorescence) Probe->Complex Binding Metal Target Metal Ion Metal->Complex Signal Fluorescence Change (Enhancement or Quenching) Complex->Signal Results in

Caption: Proposed signaling mechanism of this compound.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solution Selectivity Selectivity Assay (Probe + Various Metal Ions) Prep_Probe->Selectivity Sensitivity Sensitivity Assay (Probe + Titration of Target Ion) Prep_Probe->Sensitivity Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Selectivity Prep_Metal->Sensitivity Measure Measure Fluorescence Intensity Selectivity->Measure Sensitivity->Measure Measure->Sensitivity Identifies Target Ion Plot Plot Data Measure->Plot LOD Calculate Limit of Detection Plot->LOD

Caption: Workflow for metal ion detection using the fluorescent probe.

References

Synthesis of N-(4-Carboxyphenyl)phthalimide: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-(4-Carboxyphenyl)phthalimide, a chemical intermediate with applications in organic synthesis and pharmaceutical development. The procedure outlined below is based on the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.

Materials and Methods

Reagents and Equipment
  • Phthalic Anhydride (C₈H₄O₃)

  • 4-Aminobenzoic Acid (C₇H₇NO₂)

  • Glacial Acetic Acid (CH₃COOH) or Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Spectroscopic instruments (FTIR, NMR)

Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with 4-aminobenzoic acid in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), under reflux conditions.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and 4-aminobenzoic acid (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or DMF, to the flask. A typical concentration is in the range of 0.5 to 1.0 M.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 4 hours.[2]

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If the product does not precipitate upon cooling, the reaction mixture can be poured into cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[2]

  • Drying: Dry the purified this compound in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR). The expected molecular weight is 267.24 g/mol , and the molecular formula is C₁₅H₉NO₄.[3] The melting point is reported to be in the range of 290-295°C.[4]

Data Presentation

ParameterValueReference
Reactants
Phthalic Anhydride1.0 eq[1][2]
4-Aminobenzoic Acid1.0 eq[1]
Reaction Conditions
SolventGlacial Acetic Acid or DMF[1][2]
TemperatureReflux[2]
Time2 - 4 hours[2]
Product Characterization
Molecular FormulaC₁₅H₉NO₄[3][5]
Molecular Weight267.24 g/mol [3]
Melting Point290-295 °C[4]
AppearanceWhite solid

Experimental Workflow

experimental_workflow reactants 1. Combine Reactants (Phthalic Anhydride & 4-Aminobenzoic Acid) solvent 2. Add Solvent (e.g., Acetic Acid) reactants->solvent reflux 3. Heat to Reflux (2-4 hours) solvent->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Isolate Product (Precipitation/Filtration) cool->precipitate purify 6. Purify (Recrystallization) precipitate->purify dry 7. Dry Product purify->dry characterize 8. Characterize (MP, NMR, IR) dry->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-(4-Carboxyphenyl)phthalimide in the Preparation of Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Carboxyphenyl)phthalimide is a versatile bifunctional molecule that holds significant promise in the development of high-performance polymer composites. Its rigid phthalimide group contributes to enhanced thermal stability and mechanical strength, while the carboxylic acid functionality provides a reactive site for incorporation into polymer backbones or for grafting onto filler surfaces. This unique combination of properties makes it an excellent candidate for creating advanced materials with tailored characteristics for demanding applications in aerospace, electronics, and biomedical fields.

These application notes provide detailed protocols for the synthesis of this compound, its subsequent polymerization to form poly(amide-imide)s, and its use in the preparation of polymer-silica composites.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride and 4-aminobenzoic acid.[1]

Experimental Protocol

Materials:

  • Phthalic anhydride (1 equivalent)

  • 4-Aminobenzoic acid (1 equivalent)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 0.01 mol), 4-aminobenzoic acid (e.g., 1.37 g, 0.01 mol), and glacial acetic acid (e.g., 20 ml).[2]

  • Heat the mixture to 100°C with constant stirring and then bring it to reflux.[2]

  • Maintain the reflux for 17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, remove the solvent using a rotary evaporator under vacuum.[2]

  • Wash the resulting residue with hot ethanol to remove any unreacted 4-aminobenzoic acid and filter the solid product.[2]

  • Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.[2]

Preparation of Poly(amide-imide)s from this compound

This compound can be used as a diacid monomer in polycondensation reactions with various aromatic diamines to produce high-performance poly(amide-imide)s. These polymers are known for their excellent thermal stability, mechanical properties, and solubility in organic solvents.

Experimental Protocol (Analogous Procedure)

This protocol is based on established methods for the synthesis of poly(amide-imide)s from structurally similar di-imide dicarboxylic acids.

Materials:

  • This compound (1 equivalent)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound, an aromatic diamine, and calcium chloride in N-methyl-2-pyrrolidone and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triphenyl phosphite to the cooled solution under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain for 3-4 hours.

  • Pour the resulting viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the poly(amide-imide).

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 80-100°C.

Properties of Poly(amide-imide)s (Analogous Systems)

The following tables summarize the thermal and mechanical properties of poly(amide-imide)s synthesized from di-imide dicarboxylic acids structurally similar to this compound. These values provide an indication of the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Analogous Poly(amide-imide)s

Polymer BackboneGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C) in N₂
PAI based on 2,4-bis(N-trimellitoyl)triphenylamine259–314> 530
Poly(ester-amide-imide)s with phthalimide side group228–296-

Table 2: Mechanical Properties of Analogous Poly(amide-imide) Films

Polymer BackboneTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
PAI based on 2,4-bis(N-trimellitoyl)triphenylamine83–1218–121.8–2.2
Poly(ester-amide-imide)s with phthalimide side group92–1532.2–8.33.7–5.7

Preparation of Polyimide-Silica Composites

The carboxylic acid group of this compound can be utilized to functionalize fillers like silica nanoparticles, improving their dispersion within a polymer matrix and enhancing the overall properties of the composite material. This can be achieved by reacting this compound with amine-functionalized silica.

Experimental Protocol: Surface Modification of Silica and Composite Preparation

Part A: Surface Functionalization of Silica Nanoparticles

Materials:

  • Silica nanoparticles (SiO₂)

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Toluene (anhydrous)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Disperse silica nanoparticles in anhydrous toluene by sonication.

  • Add APTMS to the silica dispersion and reflux the mixture for 24 hours to obtain amine-functionalized silica (SiO₂-NH₂).

  • Wash the SiO₂-NH₂ particles thoroughly with toluene and dry under vacuum.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add the dried SiO₂-NH₂ particles to the solution, followed by the addition of a coupling agent like DCC.

  • Stir the reaction mixture at room temperature for 24 hours to facilitate the amide bond formation between the carboxylic acid group of this compound and the amine groups on the silica surface.

  • Wash the resulting phthalimide-functionalized silica (SiO₂-Phthalimide) particles with DMF and then methanol to remove unreacted starting materials and by-products.

  • Dry the SiO₂-Phthalimide particles in a vacuum oven.

Part B: Preparation of Polyimide/Functionalized Silica Composite Films

Materials:

  • Poly(amic acid) (PAA) solution in a suitable solvent (e.g., NMP or DMAc)

  • Dried SiO₂-Phthalimide nanoparticles

Procedure:

  • Disperse the desired amount of SiO₂-Phthalimide nanoparticles in the poly(amic acid) solution using sonication to achieve a homogeneous dispersion.

  • Cast the PAA/SiO₂-Phthalimide composite solution onto a glass substrate using a film applicator.

  • Thermally cure the cast film in a programmable oven using a stepwise heating process (e.g., 80°C for 1h, 150°C for 1h, 200°C for 1h, and 250°C for 1h) to induce imidization of the poly(amic acid) and form the final polyimide/silica composite film.[2]

  • Carefully peel the composite film from the glass substrate after cooling to room temperature.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_polymerization Polymerization cluster_composite Polymer Composite Preparation A Phthalic Anhydride C Reaction in Glacial Acetic Acid A->C B 4-Aminobenzoic Acid B->C D This compound C->D Reflux D2 This compound F Polycondensation D2->F E Aromatic Diamine E->F G Poly(amide-imide) F->G H Silica Nanoparticles I Surface Functionalization with APTMS H->I J Amine-Functionalized Silica I->J K Reaction with This compound J->K L Phthalimide-Functionalized Silica K->L M Dispersion in Poly(amic acid) L->M N Thermal Curing M->N O Polyimide-Silica Composite N->O

Caption: Experimental workflow for the synthesis of this compound and its use in preparing poly(amide-imide)s and polymer composites.

G cluster_structure Molecular Structure of this compound cluster_properties Enhanced Polymer Properties A Rigid Phthalimide Group C Increased Thermal Stability A->C contributes to D Improved Mechanical Strength A->D contributes to B Carboxylic Acid Group (-COOH) E Enhanced Interfacial Adhesion (in composites) B->E enables F Functionality for Further Reactions B->F provides

Caption: Logical relationship showing how the structural features of this compound contribute to enhanced polymer composite properties.

References

Applications of N-(4-Carboxyphenyl)phthalimide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The direct application of N-(4-Carboxyphenyl)phthalimide as a primary component in drug delivery systems such as nanoparticles or hydrogels is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the compound's chemical structure and the established roles of its constituent functional groups (a carboxylic acid and a phthalimide moiety) in bioconjugation and polymer chemistry. These notes are intended to serve as a conceptual guide for researchers exploring its potential uses.

Physicochemical Properties of this compound

The structural features of this compound make it a versatile building block for creating more complex molecules for drug delivery. Its key properties are summarized below.

PropertyValueReference
CAS Number 5383-82-4[1]
Molecular Formula C₁₅H₉NO₄[1]
Molecular Weight 267.24 g/mol [1]
Key Functional Groups - Carboxylic Acid (-COOH)- Phthalimide[1]
Solubility Generally soluble in organic solvents like DMF and DMSO.[2]

Application Note 1: this compound as a Bifunctional Linker in Targeted Drug Delivery

The structure of this compound, featuring a terminal carboxylic acid and a stable phthalimide ring system, makes it a suitable candidate for use as a heterobifunctional linker. This allows for the sequential conjugation of different molecules, such as a drug and a targeting ligand or a drug and a polymer carrier.

The carboxylic acid group can be activated to form an amide bond with an amine-containing drug or polymer. The phthalimide group, while relatively inert itself, is a key structural element in molecules that can interact with biological targets. For instance, the phthalimide moiety is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the mechanism of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Protocol 1: Synthesis of a Polymer-Drug Conjugate using this compound as a Linker

This protocol describes a general method for conjugating an amine-containing drug to a hydroxyl-containing polymer (e.g., polyethylene glycol, PEG) using this compound as a linker.

Materials:

  • This compound

  • Amine-containing drug (Drug-NH₂)

  • Polyethylene glycol with a terminal hydroxyl group (PEG-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (appropriate MWCO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Esterification of this compound with PEG-OH a. Dissolve this compound (1.2 eq), PEG-OH (1 eq), and a catalytic amount of DMAP in anhydrous DCM. b. Add DCC (1.2 eq) to the solution and stir at room temperature for 24 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Concentrate the filtrate under reduced pressure and purify the resulting PEG-linker conjugate by column chromatography to obtain PEG-OOC-Ph-Phthalimide.

  • Step 2: Activation of the Drug's Amine Group (if necessary) or Direct Amidation This protocol assumes the phthalimide nitrogen is part of a larger linker structure that will be connected to the drug. A more direct approach is to first conjugate the drug to the carboxylic acid.

    Revised Step 1: Activation of this compound a. Suspend this compound (1 eq) in anhydrous DCM. b. Add thionyl chloride (1.5 eq) dropwise at 0°C. c. Reflux the mixture for 2 hours to form the acid chloride. d. Remove the excess thionyl chloride under vacuum to obtain the crude N-(4-Chlorocarbonylphenyl)phthalimide.

  • Step 3: Conjugation of Activated Linker to Amine-Containing Drug a. Dissolve the amine-containing drug (Drug-NH₂) (1.2 eq) and TEA (2 eq) in anhydrous DMF. b. Add the activated N-(4-Chlorocarbonylphenyl)phthalimide (1 eq) solution dropwise to the drug solution at 0°C. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Purify the product (Drug-NHCO-Ph-Phthalimide) by recrystallization or column chromatography.

  • Step 4: Characterization a. Confirm the structure of the final conjugate using NMR and mass spectrometry. b. Determine the drug loading capacity using UV-Vis spectroscopy by creating a calibration curve of the free drug.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Polymer Conjugation cluster_3 Step 4: Purification & Characterization Linker This compound ActivatedLinker N-(4-Chlorocarbonylphenyl)phthalimide Linker->ActivatedLinker Reflux SOCl2 SOCl₂ SOCl2->ActivatedLinker Drug_Linker Drug-Linker Conjugate ActivatedLinker->Drug_Linker Stir, RT Drug Amine-Drug Drug->Drug_Linker TEA TEA TEA->Drug_Linker Final_Product Polymer-Linker-Drug Conjugate Drug_Linker->Final_Product DCC/DMAP Polymer PEG-OH Polymer->Final_Product Purification Dialysis / Chromatography Final_Product->Purification Characterization NMR, MS, UV-Vis Purification->Characterization G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Nanoparticle Formulation Monomer This compound -derived monomer Polymer Functional Polymer Monomer->Polymer AIBN Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoparticle G cluster_protac PROTAC Structure POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->POI Ubiquitination E3Ligase->PROTAC Ub Ubiquitin Ub->E3Ligase Degradation Protein Degradation Proteasome->Degradation PROTAC_structure POI Ligand Linker E3 Ligase Ligand (Phthalimide)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(4-Carboxyphenyl)phthalimide. The information is designed to help improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The synthesis may not have reached completion. Ensure you are using the optimal reaction time and temperature. Heating reactants, such as phthalic anhydride and 4-aminobenzoic acid, is critical. For related syntheses, temperatures of 140-145°C are common.[1] Increasing the reaction time or temperature can often drive the reaction to completion.[2]

  • Suboptimal Starting Materials: The choice of starting materials is crucial. Using phthalic anhydride is generally more efficient than starting with phthalic acid.[1] If you must use phthalic acid, consider converting it to phthalic anhydride first by heating it.[1]

  • Side Reactions: The primary byproduct is the N-(4-Carboxyphenyl)phthalamic acid intermediate.[2][3] If the final cyclization and dehydration step is incomplete, this intermediate will contaminate the product and lower the yield. Ensuring adequate heat and reaction time helps minimize this.

  • Improper Workup and Purification: Significant product loss can occur during purification.[1][2] To minimize this, ensure efficient extraction and recrystallization techniques. Washing the crude product with a 10% aqueous potassium carbonate solution is an effective way to remove unreacted phthalic acid or the acidic intermediate.[1]

Q2: The reaction is very slow or seems to have stalled. What can I do to speed it up?

If the reaction is proceeding slowly, consider the following optimizations:

  • Increase Reaction Temperature: The reaction rate is highly dependent on temperature. For similar N-substituted phthalimide syntheses, refluxing in glacial acetic acid or heating neat to 140-145°C is effective.[1][4]

  • Use a Catalyst: Glacial acetic acid often serves as both a solvent and a catalyst.[1] For a more active catalyst, 10% sulphamic acid has been shown to produce excellent yields (86-98%) in shorter reaction times for related syntheses.[2][5]

  • Ensure Proper Mixing: For solvent-free reactions, ensure the powdered reactants are thoroughly mixed before heating to allow for efficient heat transfer.[6]

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities include unreacted starting materials and the phthalamic acid intermediate.

  • Unreacted Starting Materials: Unreacted 4-aminobenzoic acid and phthalic anhydride (or phthalic acid) can be present. Washing the crude solid with a 10% potassium carbonate solution will remove acidic components like phthalic acid.[1]

  • Phthalamic Acid Intermediate: This intermediate forms when cyclization is incomplete.[2] It can be removed by thorough washing and recrystallization.

  • Purification Technique: Recrystallization is a highly effective method for purifying N-substituted phthalimides. Glacial acetic acid is a commonly used solvent for this purpose.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis from phthalic anhydride and 4-aminobenzoic acid proceeds in two main steps. First, the amino group of 4-aminobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, opening the anhydride ring to form an intermediate N-(4-Carboxyphenyl)phthalamic acid.[5][7] Second, upon heating, this intermediate undergoes an intramolecular cyclization and dehydration to form the final imide product.[1][3]

Q2: Is it advisable to use phthalic acid directly instead of phthalic anhydride?

While the reaction can be performed with phthalic acid, it is generally less efficient and may result in lower yields compared to using phthalic anhydride.[1] The reaction with phthalic acid requires an additional dehydration step to form the imide ring.[7] The more common and higher-yielding approach is to use phthalic anhydride as the starting material.[1]

Q3: Can alternative solvents be used instead of glacial acetic acid?

Yes, other high-boiling polar aprotic solvents can be used. N,N-dimethylformamide (DMF) is a suitable solvent for this type of condensation reaction and has been used in similar syntheses at temperatures around 140°C.[8]

Quantitative Data Summary

The following table summarizes various reaction conditions for the synthesis of N-substituted phthalimides to provide a comparative overview for optimization.

ReactantsSolvent/CatalystTemperatureTimeYieldReference
Trimellitic Anhydride + p-Aminobenzoic AcidN,N-Dimethylformamide (DMF)140°C3 hours75%[8]
Phthalic Anhydride + Aniline (for N-Phenylphthalimide)Neat (no solvent)140-145°C50 minutes~97%[1]
Phthalic Anhydride + Aniline (for N-Phenylphthalimide)Glacial Acetic AcidReflux5-10 hoursHigh[1]
Phthalic Anhydride + Primary AminesAcetic Acid / Sulphamic Acid110°CNot specified86-98%[5]

Experimental Protocols

Protocol 1: Synthesis in Glacial Acetic Acid

This protocol is a standard method utilizing glacial acetic acid as both a solvent and catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and 4-aminobenzoic acid in a 1:1 molar ratio.

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 5-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with a 10% aqueous potassium carbonate solution to remove unreacted acids, followed by washing with cold water to remove any remaining salts.[1]

  • Drying & Recrystallization: Dry the purified product in a vacuum oven. For further purification, recrystallize the solid from glacial acetic acid to obtain the pure this compound.[1]

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is adapted from a similar synthesis of a carboxyl-functionalized phthalimide derivative.[8]

  • Reactant Preparation: In a three-neck flask fitted with a mechanical stirrer, thermometer, and condenser, add phthalic anhydride and 4-aminobenzoic acid (1:1 molar ratio).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 140°C with continuous stirring and maintain this temperature for approximately 3 hours.[8]

  • Precipitation: After the reaction period, cool the mixture to ambient temperature. Pour the cooled reaction mixture into a large volume of cold water while stirring to precipitate the product.

  • Isolation and Washing: Filter the precipitate and wash it repeatedly with a solvent like methanol to remove residual DMF and other impurities.[8]

  • Drying: Dry the final product in a vacuum oven at 100°C to yield this compound.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation & Workup cluster_purification Final Purification Reactants 1. Combine Reactants (Phthalic Anhydride & 4-Aminobenzoic Acid) Solvent 2. Add Solvent (e.g., Glacial Acetic Acid) Reactants->Solvent Heating 3. Heat to Reflux / 140°C Solvent->Heating Cooling 4. Cool to Room Temp (Precipitation) Heating->Cooling Filtration 5. Filter Crude Product Cooling->Filtration Washing 6. Wash Solid (10% K2CO3, then H2O) Filtration->Washing Drying 7. Dry Product Washing->Drying Recrystallization 8. Recrystallize (Optional, for high purity) Drying->Recrystallization Final_Product Final Product: This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Purification of N-(4-Carboxyphenyl)phthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-(4-Carboxyphenyl)phthalimide via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at varying temperatures. The process involves dissolving the impure this compound in a suitable hot solvent to form a saturated solution. As this solution gradually cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either more soluble or present in smaller quantities, remain dissolved in the solvent (mother liquor) and are separated by filtration.

Q2: What are the ideal properties of a solvent for the recrystallization of this compound?

A2: An ideal solvent should:

  • Dissolve this compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.

  • Either dissolve impurities very well at all temperatures or not at all, so they can be removed during hot filtration.

  • Not react chemically with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Be relatively non-toxic, inexpensive, and non-flammable, if possible.

Q3: Which solvents are commonly recommended for recrystallizing N-substituted phthalimides?

A3: Based on literature for structurally similar compounds like N-phenylphthalimide, suitable solvents include glacial acetic acid and ethanol.[1][2] The choice of solvent may depend on the specific impurities present in your crude product. For compounds with both a carboxylic acid and an aromatic imide structure, polar protic solvents are often effective.

Q4: What are the most common impurities in crude this compound?

A4: The most frequent impurities are typically unreacted starting materials, which include phthalic anhydride and 4-aminobenzoic acid. Incomplete cyclization of the intermediate, N-(4-carboxyphenyl)phthalamic acid, can also be a source of impurity.

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the final product can be evaluated through several methods:

  • Melting Point Determination: A pure compound will have a sharp and defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate when developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Techniques: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.

Estimated Solubility Data

SolventCompoundTemperature (°C)Estimated Solubility ( g/100 mL)
Ethanol Benzoic Acid250.344
400.863
602.98
Phthalimide10~1.5 (mole fraction x10²)
45~4.0 (mole fraction x10²)
Acetic Acid Benzoic Acid2545.4
5073.1
75115.0
Acetone Phthalimide10~10.0 (mole fraction x10²)
45~20.0 (mole fraction x10²)
Ethyl Acetate Phthalimide10~6.0 (mole fraction x10²)
45~15.0 (mole fraction x10²)

Data for benzoic acid in ethanol and acetic acid adapted from various sources.[3][4] Data for phthalimide is estimated from mole fraction data.[5]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general procedure for the recrystallization of this compound using ethanol. This solvent is often effective for compounds containing polar functional groups.[6]

Materials:

  • Crude this compound

  • 95% or absolute ethanol

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Boiling chips or a magnetic stir bar

  • Funnel (for hot filtration, if needed)

  • Fluted filter paper

  • Watch glass

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip or stir bar. In a separate flask, heat a volume of ethanol to its boiling point. Add a minimum amount of the hot ethanol to the crude solid to just cover it. Gently heat the mixture to boiling while stirring. Continue to add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust) or if the solution is colored and requires treatment with activated charcoal, a hot gravity filtration is necessary. To do this, pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.[6]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals and assess their purity using an appropriate analytical technique like TLC or NMR spectroscopy.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The compound is forming a supersaturated solution.1. Reheat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of the pure compound.[7]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is highly supersaturated, causing the compound to come out of solution too quickly above its melting point. 3. Significant impurities are present, depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point or a two-solvent system.
Low recovery of crystals. 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Incomplete crystallization due to insufficient cooling time. 4. The crystals were washed with too much cold solvent.1. If the mother liquor has not been discarded, try to concentrate it to obtain a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated for hot filtration. 3. Allow for a longer cooling period in the ice bath. 4. Use a minimal amount of ice-cold solvent for washing.[7]
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.[2]
Crystallization happens too quickly. The solution is too concentrated or cooled too rapidly, which can trap impurities.Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly at room temperature before placing it in an ice bath.[7]

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow for recrystallization and a troubleshooting decision tree.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, TLC, NMR) dry->analyze end Pure Product analyze->end Troubleshooting_Recrystallization start After Cooling, Observe Flask no_crystals No Crystals Formed? start->no_crystals oiling_out Oily Layer Formed? start->oiling_out low_yield Low Crystal Yield? start->low_yield good_crystals Good Crystals Formed start->good_crystals sol_supersat Supersaturated Solution? no_crystals->sol_supersat Yes sol_dilute Too Much Solvent? no_crystals->sol_dilute No action_reheat_add Reheat, Add More Solvent, Cool Slowly oiling_out->action_reheat_add Yes action_concentrate Concentrate Mother Liquor for Second Crop low_yield->action_concentrate Yes action_proceed Proceed to Filtration good_crystals->action_proceed action_scratch Scratch Flask or Add Seed Crystal sol_supersat->action_scratch Yes action_evap Reheat and Evaporate Some Solvent sol_dilute->action_evap Yes

References

Technical Support Center: N-(4-Carboxyphenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Carboxyphenyl)phthalimide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction: The condensation reaction between phthalic anhydride and 4-aminobenzoic acid may not have gone to completion.- Increase Reaction Time: Ensure the reaction is heated for the recommended duration (e.g., 17 hours when refluxing in glacial acetic acid). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize Temperature: Maintain the appropriate reaction temperature. For instance, a common method involves refluxing in glacial acetic acid at its boiling point.
Suboptimal Starting Materials: The purity of phthalic anhydride and 4-aminobenzoic acid is crucial for a high-yield synthesis.- Use High-Purity Reagents: Ensure the starting materials are of high purity (e.g., 97% or higher).- Proper Storage: Store reagents under appropriate conditions to prevent degradation. 4-aminobenzoic acid can discolor upon exposure to air and light.[1]
Formation of the Phthalamic Acid Intermediate: Incomplete cyclization of the intermediate, N-(4-carboxyphenyl)phthalamic acid, is a primary cause of low yields.- Ensure Anhydrous Conditions: The cyclization step involves the removal of a water molecule. Performing the reaction under anhydrous conditions can favor the formation of the imide.- Use of Dehydrating Agents: In some protocols for similar phthalimides, acetic anhydride is used as a dehydrating agent to facilitate cyclization.[2]
Product Loss During Workup: Significant amounts of the product may be lost during purification steps.- Careful pH Adjustment: When washing with a basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials, avoid overly basic conditions which could potentially hydrolyze the phthalimide product.- Efficient Extraction: Ensure thorough extraction of the product from the aqueous phase if a solvent extraction is performed.

Issue 2: Impure Product (Off-white or Colored Powder)

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials: Residual phthalic anhydride or 4-aminobenzoic acid can contaminate the final product.- Washing with a Mild Base: Wash the crude product with a solution of sodium bicarbonate or potassium carbonate to remove acidic impurities like unreacted phthalic anhydride and 4-aminobenzoic acid.- Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a pure, crystalline solid.
Presence of the Phthalamic Acid Intermediate: The intermediate, N-(4-carboxyphenyl)phthalamic acid, is a common impurity.- Drive the Cyclization to Completion: As mentioned in "Low Yield," ensure the reaction conditions (time, temperature) are sufficient to convert the intermediate to the final product.- Purification: The washing and recrystallization steps mentioned above will also help in removing the phthalamic acid intermediate.
Decarboxylation of 4-Aminobenzoic Acid: At elevated temperatures, 4-aminobenzoic acid can undergo decarboxylation to form aniline. Aniline can then react with phthalic anhydride to form N-phenylphthalimide, an impurity.- Control Reaction Temperature: Avoid excessively high temperatures during the synthesis. While heating is necessary, prolonged exposure to very high temperatures may promote decarboxylation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

The most common byproduct is the intermediate, N-(4-carboxyphenyl)phthalamic acid . This occurs due to incomplete cyclization (dehydration) of the amic acid formed in the initial reaction between phthalic anhydride and 4-aminobenzoic acid.

Q2: Can other byproducts form during the reaction?

Yes, other byproducts are possible, though generally less common under optimized conditions:

  • Unreacted Starting Materials: Phthalic anhydride and 4-aminobenzoic acid may be present if the reaction does not go to completion.

  • N-phenylphthalimide: This can form if the starting material, 4-aminobenzoic acid, undergoes decarboxylation to aniline at high temperatures, which then reacts with phthalic anhydride.

  • Self-polymerization products of 4-aminobenzoic acid: While less likely under the reaction conditions for phthalimide synthesis, self-polymerization of aminobenzoic acids is a known reaction.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A solvent system such as Chloroform/Methanol (4:1) can be used.

Q4: What are the key spectroscopic features to confirm the formation of this compound?

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the imide ring, typically appearing around 1700-1780 cm⁻¹. The O-H stretch of the carboxylic acid will also be present, usually as a broad band.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phthalimide and the carboxyphenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

Q5: What is a typical yield for this synthesis?

Yields can vary depending on the specific protocol and reaction scale. However, well-optimized syntheses can achieve good to high yields. For instance, a synthesis involving the reaction of phthalic anhydride and 4-aminobenzoic acid in refluxing glacial acetic acid for 17 hours has been reported to produce the product in good yield.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

  • Phthalic anhydride (1 equivalent)

  • 4-Aminobenzoic acid (1 equivalent)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (0.01 mol, 1.48 g) and 4-aminobenzoic acid (0.01 mol, 1.37 g).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the mixture to 100°C with stirring and then bring it to reflux.

  • Continue refluxing for 17 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 chloroform/methanol solvent system).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with hot ethanol to remove any unreacted 4-aminobenzoic acid and filter the solid.

  • Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.

Data Presentation

Table 1: Summary of Potential Byproducts and Their Identification

ByproductStructureFormation ConditionsIdentification Methods
N-(4-carboxyphenyl)phthalamic acid
alt text
Incomplete cyclization (insufficient heating time or temperature)IR: Presence of both amide and carboxylic acid C=O stretches. ¹H NMR: Distinct signals for the amide and carboxylic acid protons.
Phthalic Anhydride (Unreacted)Incomplete reactionTLC: Spot corresponding to the starting material. Purification: Removed by washing with a basic solution.
4-Aminobenzoic Acid (Unreacted)Incomplete reactionTLC: Spot corresponding to the starting material. Purification: Removed by washing with a basic solution or hot ethanol.
N-PhenylphthalimideDecarboxylation of 4-aminobenzoic acid at high temperatures followed by reaction with phthalic anhydrideMass Spectrometry: Identification of the molecular ion peak corresponding to N-phenylphthalimide. NMR: Absence of the carboxylic acid proton signal.

Visualizations

Synthesis_Pathway PA Phthalic Anhydride Intermediate N-(4-Carboxyphenyl)phthalamic Acid (Intermediate) PA->Intermediate + 4-Aminobenzoic Acid ABA 4-Aminobenzoic Acid ABA->Intermediate Byproduct2 Decarboxylation Product (N-Phenylphthalimide) ABA->Byproduct2 High Temperature - CO₂ Product This compound (Desired Product) Intermediate->Product - H₂O (Cyclization) Byproduct1 Unreacted Starting Materials Intermediate->Byproduct1 Incomplete Reaction

Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.

Troubleshooting_Workflow Start Experiment Complete CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Impure Impure Product? CheckYield->Impure No LowYield->Impure No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes AnalyzeByproducts Analyze for Byproducts (TLC, NMR, IR) Impure->AnalyzeByproducts Yes Success Successful Synthesis Impure->Success No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes PurificationIssue Purification Issues? IncompleteReaction->PurificationIssue No IncreaseTimeTemp->Success OptimizeWash Optimize Washing/Recrystallization PurificationIssue->OptimizeWash Yes End End PurificationIssue->End No OptimizeWash->Success AnalyzeByproducts->OptimizeWash

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing N-(4-Carboxyphenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Carboxyphenyl)phthalimide. It is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.[1] This reaction typically proceeds in two stages: the initial formation of the intermediate, N-(4-Carboxyphenyl)phthalamic acid, followed by an intramolecular cyclization with the elimination of water to form the final imide.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete Reaction: The conversion of the phthalamic acid intermediate to the final phthalimide is a dehydration reaction that may require sufficient heating or the use of a dehydrating agent to go to completion.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time can significantly impact the yield. For instance, traditional heating methods may lead to longer reaction times and lower yields compared to microwave-assisted synthesis.[1]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. The primary byproduct is often the uncyclized N-(4-Carboxyphenyl)phthalamic acid intermediate.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps, especially if the purification method is not optimized.

Q3: What is the role of a catalyst in this synthesis, and which ones are effective?

While the reaction can proceed without a catalyst, particularly at high temperatures, the use of a Lewis acid catalyst can activate the carbonyl group of the phthalic anhydride, facilitating the nucleophilic attack by the amine and improving the reaction rate and yield.[1] Effective catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃).[1] Solvent-free reactions under microwave irradiation with a catalyst like ZnCl₂ have been shown to significantly increase conversion rates.[1]

Q4: How can I effectively purify the crude this compound?

The most common and effective method for purifying this compound is recrystallization.[3]

  • Solvent Selection: Suitable solvents for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. Ethanol and ethyl acetate are often recommended for N-aryl phthalimide derivatives.[3]

  • Washing: Before recrystallization, it is beneficial to wash the crude product to remove unreacted starting materials.

    • To remove unreacted 4-aminobenzoic acid, a wash with a dilute acid solution (e.g., 5% HCl) can be performed.

    • To remove unreacted phthalic anhydride (or phthalic acid formed from its hydrolysis), a wash with a mild basic solution (e.g., 5% sodium carbonate) is effective.[3]

Q5: What are the alternatives to acetic anhydride for the cyclization of the N-(4-Carboxyphenyl)phthalamic acid intermediate?

Several alternatives to acetic anhydride can be used for the dehydration and cyclization of the phthalamic acid intermediate:

  • Other Anhydrides: Propionic anhydride can be a suitable substitute.[2]

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) can be used as a dehydrating agent.[2]

  • Heat in Glacial Acetic Acid: Simply refluxing the intermediate in glacial acetic acid can also effect cyclization.[2]

  • Phosphorus(V) Oxide (P₂O₅): This is a strong dehydrating agent that can also be employed.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete conversion of the phthalamic acid intermediate.Increase reaction time or temperature. Consider using a dehydrating agent like acetic anhydride or DCC.[2] Monitor reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reaction conditions.Optimize the reaction temperature and time. For microwave synthesis, ensure precise temperature control to prevent decomposition of the carboxylic acid group.[1]
Inefficient catalysis.If using a catalyst, ensure it is anhydrous and used in the correct molar ratio. Consider screening different Lewis acid catalysts such as ZnCl₂, AlCl₃, or FeCl₃.[1]
Product loss during workup.Ensure the pH of the aqueous solution during extraction is optimized to minimize the solubility of the product.
Product is Impure Presence of unreacted starting materials.Wash the crude product with a dilute acid solution to remove residual 4-aminobenzoic acid and with a dilute basic solution to remove phthalic anhydride/acid.[3]
Presence of the phthalamic acid intermediate.Ensure the cyclization step has gone to completion by extending the reaction time or using a dehydrating agent. The intermediate can be removed by recrystallization.
Product "oils out" during recrystallization.The boiling point of the solvent may be higher than the melting point of your compound, or the compound is highly impure. Use a lower-boiling point solvent or a solvent pair. Further purify the crude product by washing before recrystallization.[3]
Reaction is Very Slow Low reaction temperature.Increase the reaction temperature. The reaction between phthalic anhydride and anilines is often carried out at elevated temperatures.
Absence of a catalyst.The use of a catalyst can significantly reduce reaction times.

Data Presentation

Comparison of Reaction Conditions for this compound Synthesis
Method Catalyst Solvent Temperature (°C) Time Yield (%) Reference
MicrowaveNoneNone12030 min65[1]
MicrowaveZnCl₂None12010 min92[1]
MicrowaveAlCl₃None11015 min85[1]
MicrowaveFeCl₃None1308 min78[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a microwave-optimized procedure.[1]

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Zinc chloride (ZnCl₂)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 mmol), 4-aminobenzoic acid (1.0 mmol), and zinc chloride (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300 W, maintaining a temperature of 120°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product can then be purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of the crude product.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Deionized water

  • 5% HCl solution (optional)

  • 5% Na₂CO₃ solution (optional)

  • Standard laboratory glassware for recrystallization and filtration

Procedure:

  • Washing (Optional but Recommended):

    • Suspend the crude product in deionized water.

    • To remove unreacted amine, acidify with 5% HCl solution, stir, and filter.

    • To remove unreacted anhydride/acid, basify with 5% Na₂CO₃ solution, stir, and filter.

    • Wash the filtered solid with deionized water until the filtrate is neutral.

  • Recrystallization:

    • Transfer the washed and dried crude product to an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate while stirring until the solvent boils.

    • Add more hot ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal recovery, place the flask in an ice bath for about 30 minutes.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven to a constant weight.

  • Analysis:

    • Determine the melting point of the purified product.

    • Assess the purity by TLC or other spectroscopic methods.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow reactants Reactants: Phthalic Anhydride 4-Aminobenzoic Acid Catalyst (optional) reaction Reaction (Conventional Heating or Microwave) reactants->reaction crude_product Crude Product reaction->crude_product washing Washing (Dilute Acid/Base) crude_product->washing washed_product Washed Product washing->washed_product recrystallization Recrystallization (e.g., in Ethanol) washed_product->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure this compound filtration->pure_product analysis Analysis (Melting Point, TLC, etc.) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

References

"troubleshooting guide for N-phenylphthalimide synthesis from phthalic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Phenylphthalimide Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for the synthesis of N-phenylphthalimide from phthalic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes?

Low yields in the synthesis of N-phenylphthalimide can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure optimal reaction time and temperature. When using phthalic anhydride and aniline, heating at 140-145°C is a common practice.[1][2][3] Some procedures recommend refluxing in a solvent like glacial acetic acid for 5-10 hours.[1]

  • Suboptimal Starting Materials: While the synthesis is achievable from phthalic acid and aniline, using phthalic anhydride is generally a more efficient route.[1][4][5][6] Dehydrating phthalic acid to phthalic anhydride prior to the reaction can significantly improve the yield.[1]

  • Side Reactions: The formation of unwanted byproducts can lower the yield of the desired N-phenylphthalimide.[1] The primary byproduct of concern is phthalanilic acid, the intermediate formed from the initial reaction.[3][7] If the subsequent cyclization and dehydration are incomplete, this intermediate will remain.[3][7]

  • Improper Workup and Purification: Product loss can occur during purification steps such as extraction and recrystallization.[1]

Q2: I am using phthalic acid directly. Is this advisable?

While the reaction between phthalic acid and aniline can produce N-phenylphthalimide, it is generally less efficient than using phthalic anhydride.[1][4][5][6] The reaction with phthalic acid proceeds through the formation of an amide, followed by an intramolecular nucleophilic attack and dehydration.[4][5][6] A more common and often higher-yielding approach is to first convert phthalic acid to phthalic anhydride by heating, and then react the anhydride with aniline.[1][4][5][6]

Q3: What is the role of acetic acid in the reaction?

Glacial acetic acid is frequently used as a solvent and a catalyst in this synthesis.[1][7] Computational studies have indicated that acetic acid can act as both a proton donor and acceptor, which helps to lower the activation energy of the reaction.[1][7][8][9]

Q4: My final product is not pure. How can I purify it effectively?

Effective purification is crucial for obtaining high-purity N-phenylphthalimide. Common impurities include unreacted starting materials and the intermediate, phthalanilic acid.[3][10] The following methods are recommended:

  • Washing:

    • To remove unreacted phthalic acid or the phthalanilic acid intermediate, wash the crude product with a 10% aqueous potassium carbonate solution or 5% aqueous sodium carbonate.[1][2][3][10][11]

    • To remove unreacted aniline, wash the crude product with a dilute acid solution like 5% aqueous HCl.[10][11]

  • Recrystallization: This is a highly effective method for purification.[7][12] Glacial acetic acid or ethanol are commonly used solvents for recrystallization, which can yield colorless needles of N-phenylphthalimide.[1][2][10][12]

  • Column Chromatography: For separating closely related impurities, column chromatography using a silica gel column with an eluent system like hexane and ethyl acetate (commonly in a 4:1 ratio) is effective.[10]

Q5: What are the key indicators of product purity?

  • Melting Point: Pure N-phenylphthalimide has a sharp melting point in the range of 204-208°C.[12] A broad or depressed melting point suggests the presence of impurities.[12]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.[12]

Data Presentation

Table 1: Reaction Conditions for N-Phenylphthalimide Synthesis

Starting MaterialsReaction TemperatureReaction TimeSolvent/CatalystTypical YieldReference
Phthalic Anhydride and Aniline140-145°C (neat)50 minutesNone~97%[1][2]
Phthalic Anhydride and AnilineReflux (~118°C)5-10 hoursGlacial Acetic AcidHigh[1]
Phthalic Anhydride and Aniline with Sulphamic Acid110°C~15 minutesAcetic AcidExcellent[3][13]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline (Solvent-Free)

  • Reactant Mixture: In a round-bottom flask, combine phthalic anhydride and aniline in a 1:1 molar ratio (e.g., 19 g of phthalic anhydride and 14 g of aniline).[2]

  • Heating: Heat the mixture at 140-145°C for 50 minutes with stirring.[2]

  • Quenching: Allow the reaction mixture to cool and solidify. Add 50 ml of water and break up the solid.[1][2]

  • Filtration and Washing: Collect the crude product by filtration. Wash the collected solid with 50 ml of 10% aqueous potassium carbonate solution to remove unreacted phthalic acid.[1][2] Subsequently, wash the product with 100 ml of water.[1][2]

  • Drying: Dry the resulting colorless powder. A yield of approximately 97% can be expected at this stage.[2]

  • Recrystallization (Optional): For further purification, recrystallize the crude product from glacial acetic acid to obtain colorless needles of N-phenylphthalimide.[1][2]

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude N-phenylphthalimide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., glacial acetic acid or ethanol) and gently heat the mixture to dissolve the solid.[10][12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[12]

  • Crystallization: Allow the hot solution to cool slowly to room temperature to form crystals. Subsequently, cooling in an ice bath can induce further crystallization.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[12]

  • Drying: Dry the purified crystals.

Visualizations

experimental_workflow Experimental Workflow for N-Phenylphthalimide Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Mix Phthalic Acid/Anhydride and Aniline heating Heat/Reflux reactants->heating cooling Cool Reaction Mixture heating->cooling filtration Filter Crude Product cooling->filtration washing Wash with Base (e.g., K2CO3) and Water filtration->washing recrystallization Recrystallize from Acetic Acid/Ethanol washing->recrystallization drying Dry Final Product recrystallization->drying purity_check Check Purity (Melting Point, TLC) drying->purity_check troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_reagents Suboptimal Starting Material (Phthalic Acid vs. Anhydride) low_yield->suboptimal_reagents side_reactions Side Reactions (Phthalanilic Acid Formation) low_yield->side_reactions purification_loss Product Loss During Workup/Purification low_yield->purification_loss increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp use_anhydride Use Phthalic Anhydride suboptimal_reagents->use_anhydride optimize_conditions Optimize Conditions to Promote Cyclization side_reactions->optimize_conditions careful_workup Careful Workup and Purification purification_loss->careful_workup

References

Technical Support Center: Synthesis of N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts and troubleshooting for the synthesis of N-(4-Carboxyphenyl)phthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges include achieving high yields under mild conditions, ensuring the cyclization of the intermediate phthalamic acid, and preventing side reactions related to the carboxylic acid functionality on the 4-aminobenzoic acid reactant. Traditional methods often require high temperatures, which can lead to degradation of starting materials and products.

Q2: Which catalyst is recommended for a high-yield, mild synthesis of this compound?

A2: Recent advancements have shown that N-heterocyclic carbene (NHC) organocatalysis is a highly effective method for the synthesis of N-aryl phthalimides under mild conditions.[1][2][3][4][5] This method involves the in-situ activation of the phthalamic acid intermediate and has been shown to produce excellent yields.[1][3]

Q3: Can I perform the synthesis without a catalyst?

A3: Yes, it is possible to synthesize this compound and related compounds without a catalyst, typically by heating the reactants in a high-boiling solvent like N,N-dimethylformamide (DMF). However, this method often requires higher temperatures and may result in lower yields compared to catalyzed reactions.

Q4: What is the role of the carboxylic acid group on the aniline during the reaction?

A4: The carboxylic acid group is an important functional handle for further molecular modifications. However, its presence can sometimes lead to side reactions, such as esterification if an alcohol is present, or unwanted salt formation. The choice of catalyst and reaction conditions should be made to minimize these potential side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (phthalic anhydride and 4-aminobenzoic acid) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage.Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous.[6][7]
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature while monitoring for any product degradation.
Formation of Stable Ammonium Salt: The carboxylic acid of the aniline and the amine can form a salt with the intermediate phthalamic acid, preventing cyclization.The use of a suitable catalyst, like an NHC, can help overcome this by activating the intermediate.[1][3]
Formation of Side Products Incomplete Cyclization: The intermediate, N-(4-Carboxyphenyl)phthalamic acid, may not have fully cyclized to the desired phthalimide.Increase the reaction time or temperature. A dehydrating agent or a catalyst can also promote cyclization.
Polymerization: Under harsh conditions, the carboxylic acid and amine functionalities could potentially lead to polyamide formation.Employ milder reaction conditions. The NHC-catalyzed method is advantageous here as it proceeds at lower temperatures.[1][2][3][4][5]
Product is Difficult to Purify Presence of Unreacted Starting Materials: The reaction may not have gone to completion.Optimize the reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.
Contamination with Phthalamic Acid: The intermediate may be present in the final product.During workup, washing with a mild base can help remove the acidic phthalamic acid intermediate.

Catalyst Selection and Performance

The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of this compound. Below is a comparison of different catalytic systems.

Catalyst Type Specific Catalyst Example Typical Catalyst Loading (mol%) Reaction Temperature (°C) Typical Yield (%) Key Advantages Potential Drawbacks
Organocatalyst N-Heterocyclic Carbene (NHC)2 - 1025>95Mild conditions, high yields, environmentally friendly.[1][2][3][4][5]Catalyst can be sensitive to air and moisture.
Palladium-based Pd(OAc)₂5 - 10100 - 12070 - 90High functional group tolerance.[8][9]Cost of palladium, potential for metal contamination in the product.
Copper-based CuI1011060 - 85Readily available and less expensive than palladium.[10]May require ligands and specific reaction conditions.
Nickel-based Ni(cod)₂1014070 - 85Good for specific substrates.Often requires higher temperatures and inert atmospheres.
Metal-Free (Thermal) None-140 - 18050 - 75Simple procedure, no catalyst cost.High temperatures, longer reaction times, potentially lower yields.

Experimental Protocols

Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Synthesis

This protocol is adapted from recent literature on the mild synthesis of N-aryl phthalimides.[1][3]

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)

  • Pivaloyl chloride (PivCl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried screw-capped test tube under an inert atmosphere, add phthalic anhydride (0.25 mmol), 4-aminobenzoic acid (0.25 mmol), and the NHC precatalyst (10 mol%).

  • Add anhydrous THF (3.0 mL) and stir the mixture.

  • Add potassium carbonate (1.5 equiv) followed by pivaloyl chloride (1.5 equiv).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Non-Catalyzed Thermal Synthesis

This protocol is based on a known procedure for a structurally similar compound.

Materials:

  • Trimellitic anhydride (can be substituted with phthalic anhydride)

  • p-Amino-benzoic acid

  • N,N'-dimethylformamide (DMF)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add trimellitic anhydride (0.2 moles) and p-aminobenzoic acid (0.2 moles).

  • Add 300 mL of N,N'-dimethylformamide.

  • Heat the reaction mixture to 140 °C and stir for three hours.

  • After the reaction, cool the mixture to room temperature.

  • Pour the cooled mixture into 2 liters of water while stirring.

  • Filter the resulting precipitate and wash it repeatedly with methanol.

  • Dry the product in a vacuum oven at 100 °C.

Visualizing the Synthesis Workflow

Logical Flow of the Catalyzed Synthesis

This diagram illustrates the key stages in the catalyzed synthesis of this compound.

experimental_workflow Experimental Workflow for Catalyzed Synthesis reagents 1. Reagent Preparation (Phthalic Anhydride, 4-Aminobenzoic Acid, Catalyst, Solvent) reaction_setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Conditions) reagents->reaction_setup reaction 3. Catalytic Reaction (Stirring at specified temperature) reaction_setup->reaction monitoring 4. Reaction Monitoring (TLC) reaction->monitoring workup 5. Workup (Solvent removal, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the catalyzed synthesis.

Reaction Mechanism Overview

The following diagram outlines the general mechanism for the formation of this compound from phthalic anhydride and 4-aminobenzoic acid.

reaction_mechanism General Reaction Mechanism reactants Phthalic Anhydride + 4-Aminobenzoic Acid intermediate Phthalamic Acid Intermediate reactants->intermediate Nucleophilic Attack product This compound intermediate->product Cyclization (Dehydration) [Catalyst]

Caption: Simplified reaction pathway.

References

"removal of phthalanilic acid impurity from N-(4-Carboxyphenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Carboxyphenyl)phthalimide. The focus of this guide is the removal of the common impurity, phthalanilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is the unreacted intermediate, N-(4-carboxyphenyl)phthalamic acid, also known as phthalanilic acid. This impurity arises from the incomplete cyclization of the intermediate during the synthesis.

Q2: Why is it important to remove the phthalanilic acid impurity?

A2: The presence of phthalanilic acid can affect the final product's purity, melting point, and performance in downstream applications. For pharmaceutical applications, the presence of impurities is strictly regulated and must be controlled to ensure safety and efficacy.

Q3: What are the primary methods for removing phthalanilic acid from this compound?

A3: The primary methods for purification are recrystallization and solvent washing. These techniques exploit the differences in solubility between the desired product and the phthalanilic acid impurity.

Q4: How can I monitor the purity of my this compound sample?

A4: The purity of your sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity during the purification process.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis

Possible Cause: Incomplete cyclization of the phthalanilic acid intermediate.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature to drive the cyclization to completion. The cyclization is a dehydration reaction and often requires heat.

  • Dehydrating Agent: Consider the use of a dehydrating agent or a solvent that azeotropically removes water to favor the formation of the phthalimide.

  • Purification: If the reaction cannot be driven to completion, proceed with the purification protocols outlined below to remove the residual phthalanilic acid.

Issue 2: Difficulty in Removing Phthalanilic Acid by Recrystallization

Possible Cause: Inappropriate solvent choice or suboptimal recrystallization technique.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the this compound at high temperatures but have low solubility at room temperature. Conversely, the phthalanilic acid impurity should ideally be more soluble in the cold solvent or sparingly soluble in the hot solvent. Based on the properties of similar compounds, suitable solvents to screen include ethanol, methanol, and glacial acetic acid.

  • Solvent Polarity: Phthalanilic acid is more polar than this compound due to the presence of a free carboxylic acid and an amide group compared to the imide ring. Therefore, a more polar solvent may preferentially dissolve the impurity.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent to ensure a saturated solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.

Issue 3: Product Hydrolysis During Purification

Possible Cause: The presence of water, especially under acidic or basic conditions, can promote the hydrolysis of the phthalimide ring back to the phthalanilic acid.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Whenever possible, use anhydrous solvents for recrystallization and washing to minimize the risk of hydrolysis.

  • Avoid Prolonged Heating in Protic Solvents: Minimize the time the product is heated in protic solvents like alcohols or acetic acid, as this can facilitate hydrolysis.

  • Neutral pH: If washing with aqueous solutions, ensure the pH is close to neutral to avoid acid or base-catalyzed hydrolysis.

Data Presentation

Table 1: Qualitative Solubility of this compound and Phthalanilic Acid

SolventThis compound SolubilityPhthalanilic Acid (Predicted) SolubilityRationale for Phthalanilic Acid Solubility
WaterLimitedHigher than the phthalimideThe free carboxylic acid and amide groups increase polarity and hydrogen bonding potential.
EthanolSoluble (especially when hot)Likely solublePolar protic solvent.
MethanolSoluble (especially when hot)Likely solublePolar protic solvent.
AcetoneSolubleLikely solublePolar aprotic solvent.
Ethyl AcetateSolubleLikely solubleModerately polar solvent.
Glacial Acetic AcidSoluble (especially when hot)Likely solublePolar protic solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing phthalanilic acid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.

  • Saturated Solution: Continue to add small portions of the hot solvent until the solid just completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Analytical Monitoring by HPLC (Method Development Template)

Objective: To develop an HPLC method to assess the purity of this compound and quantify the phthalanilic acid impurity.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Starting Conditions for Optimization):

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

Gradient Elution (Example):

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Detection: UV at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of pure this compound and, if available, phthalanilic acid.

  • Sample Preparation: Dissolve a known amount of the sample to be analyzed in a suitable solvent (e.g., a mixture of the mobile phase).

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peaks corresponding to this compound and phthalanilic acid based on the retention times of the standards. The phthalanilic acid, being more polar, is expected to have a shorter retention time on a C18 column.

  • Quantification: Calculate the purity of the sample and the concentration of the impurity using the peak areas from the chromatograms.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Start Crude this compound (Contains Phthalanilic Acid) Recrystallization Recrystallization (e.g., Ethanol or Acetic Acid) Start->Recrystallization Washing Solvent Washing (e.g., with a more polar solvent) Start->Washing HPLC HPLC Analysis Recrystallization->HPLC Washing->HPLC Pure_Product Pure this compound HPLC->Pure_Product Purity ≥ 99% Impure_Product Impure Product (Requires further purification) HPLC->Impure_Product Purity < 99% NMR NMR Analysis Pure_Product->NMR Structure Confirmation Impure_Product->Recrystallization Re-process

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_options Purification Options cluster_recrystallization_params Recrystallization Parameters cluster_wash_params Solvent Wash Parameters cluster_outcome Outcome Impurity_Detected Phthalanilic Acid Impurity Detected Recrystallization Perform Recrystallization Impurity_Detected->Recrystallization Solvent_Wash Perform Solvent Wash Impurity_Detected->Solvent_Wash Solvent_Choice Select appropriate solvent (e.g., Ethanol, Acetic Acid) Recrystallization->Solvent_Choice Cooling_Rate Control cooling rate (slow cooling) Recrystallization->Cooling_Rate Washing_Step Wash crystals with cold solvent Recrystallization->Washing_Step Wash_Solvent Select solvent with differential solubility Solvent_Wash->Wash_Solvent Temperature Optimize wash temperature Solvent_Wash->Temperature Purity_Check Check Purity (HPLC/NMR) Solvent_Choice->Purity_Check Cooling_Rate->Purity_Check Washing_Step->Purity_Check Wash_Solvent->Purity_Check Temperature->Purity_Check Success Impurity Removed Purity_Check->Success Yes Failure Impurity Remains Purity_Check->Failure No Failure->Recrystallization Re-evaluate parameters

Caption: Troubleshooting logic for the removal of phthalanilic acid impurity.

Technical Support Center: Solvent Selection for N-(4-Carboxyphenyl)phthalimide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful recrystallization of N-(4-Carboxyphenyl)phthalimide. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound does not dissolve. - Insufficient solvent volume. - Inappropriate solvent choice.- Add more solvent in small increments until the solid dissolves at the solvent's boiling point. - Consult the solvent selection guide (see FAQs) and consider a more polar solvent or a solvent mixture.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] - Ensure a slow cooling process by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath.[1]
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities that lower the melting point.- Select a solvent with a lower boiling point. - Try a solvent mixture to adjust the solvent properties.
Low recovery of purified crystals. - Too much solvent was added, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration.- Minimize the amount of solvent used for dissolution. - Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration to prevent premature crystal formation.
Colored impurities remain in the crystals. - The impurity has similar solubility characteristics to this compound. - The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration. - A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: An ideal solvent for recrystallization should:

  • Not react with this compound.[1]

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.[1]

  • Be volatile enough for easy removal from the purified crystals.[1]

  • Be non-toxic, inexpensive, and non-flammable, if possible.[1]

Q2: Which solvents are commonly used for the recrystallization of phthalimide derivatives?

A2: While specific data for this compound is limited, solvents like ethanol, ethyl acetate, and acetic acid are often effective for structurally similar compounds such as N-Phenylphthalimide.[1] For the parent compound, phthalimide, solvents such as acetone and ethyl acetate have been shown to be effective.[2] Given the presence of a carboxylic acid group, polar solvents are generally a good starting point.

Q3: How do I perform a solvent selection test for this compound?

A3: To find the optimal solvent:

  • Place a small amount of your crude this compound into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound completely at its boiling point.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of pure crystals.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a white crystalline powder.[1] Its melting point is generally around 200°C, though this can vary slightly based on purity.[3]

Solvent Solubility Data

SolventPolarityBoiling Point (°C)Expected Solubility Behavior for this compound
Water High100Low solubility at all temperatures.
Ethanol High78Good potential; likely soluble when hot, less soluble when cold.
Methanol High65Good potential; similar to ethanol. Mentioned as a wash solvent in a related synthesis.[4]
Acetic Acid High118Good potential, especially for achieving high purity, but more corrosive.[1]
Acetone Medium56Good potential; known to be a good solvent for phthalimide.[2]
Ethyl Acetate Medium77Good potential; recommended for N-Phenylphthalimide.[1]
Toluene Low111Likely a poor solvent due to lower polarity.
Hexane Low69Likely a very poor solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly with a pre-heated funnel to prevent premature crystallization of the product.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.[1]

Visual Guides

Solvent_Selection_Workflow start Start: Crude This compound test_solvents Select Potential Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) start->test_solvents solubility_test Perform Small-Scale Solubility Tests test_solvents->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold Test each solvent dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Poor Solvent (Discard) dissolves_cold->poor_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->poor_solvent No forms_crystals->poor_solvent No good_solvent Good Solvent (Proceed to Recrystallization) forms_crystals->good_solvent Yes end End: Purified Product good_solvent->end

Caption: Solvent selection workflow for recrystallization.

Troubleshooting_Workflow start Problem Encountered During Recrystallization issue What is the issue? start->issue no_dissolve Solid Not Dissolving issue->no_dissolve No Dissolution no_crystals No Crystals Form issue->no_crystals No Crystallization oiling_out Oily Precipitate issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Recovery sol_no_dissolve Add more solvent in portions OR Change to a better solvent no_dissolve->sol_no_dissolve sol_no_crystals Evaporate excess solvent OR Induce crystallization (scratch/seed) no_crystals->sol_no_crystals sol_oiling_out Use a lower boiling point solvent OR Use a solvent mixture oiling_out->sol_oiling_out sol_low_yield Minimize solvent volume OR Collect second crop of crystals low_yield->sol_low_yield

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Scale-up Synthesis of N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(4-Carboxyphenyl)phthalimide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Reaction Yield

Potential CauseSuggested Solution
Incomplete Reaction: The dehydration step to form the imide ring from the phthalamic acid intermediate may be incomplete or reversible.[1]- Optimize Reaction Temperature and Time: Ensure the reaction is heated sufficiently for an adequate duration. For solvent-free reactions, temperatures around 140-145°C are often used.[1] - Use of Dehydrating Agents: Consider the use of dehydrating agents like acetic anhydride or phosphorus(V) oxide to drive the cyclization to completion.[2] - Alternative Catalysts: Explore the use of catalysts such as sulphamic acid or Lewis acids (e.g., ZnCl₂) which can improve reaction rates and yields.[3]
Suboptimal Reaction Conditions: The chosen solvent and base may not be ideal for the scale-up process.- Solvent Selection: Consider using aromatic solvents like toluene or dichlorobenzene, which can facilitate product precipitation and improve yields in industrial processes.[4][5] - Base Selection: For syntheses involving the Gabriel method approach, ensure a strong enough base (e.g., NaH, KH, K₂CO₃) is used to fully deprotonate the phthalimide.[3]
Product Loss During Workup: Significant amounts of the product may be lost during purification and isolation steps.- Purification Method: For purification, washing the crude product with a 10% aqueous potassium carbonate solution can effectively remove acidic impurities without significant product loss.[1] - Crystallization Conditions: Carefully control crystallization conditions (solvent, temperature, cooling rate) to maximize the recovery of the pure product.

Issue 2: Product Impurity

Potential CauseSuggested Solution
Presence of Phthalamic Acid Intermediate: The most common impurity is the uncyclized N-(4-Carboxyphenyl)phthalamic acid intermediate.[1][2]- Drive the Cyclization: Increase the reaction temperature or time to ensure complete conversion to the imide. - Purification: Wash the crude product with a weak base solution (e.g., 10% potassium carbonate) to remove the acidic phthalamic acid intermediate.[1]
Unreacted Starting Materials: Phthalic anhydride (or trimellitic anhydride) and 4-aminobenzoic acid may remain in the final product.- Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. - Purification: Recrystallization from a suitable solvent, such as acetic acid or ethanol, can effectively remove unreacted starting materials.[1]
Catalyst Residues: Difficulty in removing the catalyst can lead to product contamination, a significant challenge in large-scale production.[5]- Catalyst Choice: Opt for heterogeneous catalysts that can be easily filtered off, or catalysts that can be quenched and removed during aqueous workup. - Washing: Thoroughly wash the product with appropriate solvents to remove any residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from a lab to a pilot or industrial scale?

When moving to a larger scale, several challenges can arise:

  • Heat Transfer: Maintaining uniform temperature throughout a large reactor can be difficult. Exothermic or endothermic reactions need careful management to avoid side reactions or incomplete conversion.

  • Mixing: Ensuring efficient mixing of reactants in a large volume is crucial for consistent reaction kinetics and to avoid localized "hot spots."

  • Product Isolation and Purification: Filtration and drying of large quantities of product can be time-consuming and may lead to product loss. Achieving high purity on a commercial scale can be challenging due to the difficulty in removing byproducts and catalysts.[5]

  • Solvent Handling and Recovery: The use of large volumes of solvents raises safety, environmental, and cost concerns. Efficient solvent recovery and recycling systems are often necessary.

Q2: Are there alternative, more "green" or efficient synthesis methods for industrial production?

Yes, several modern approaches offer advantages over traditional solvent-based heating:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times from hours to minutes and improve yields, often without the need for a solvent.[3][6]

  • Mechanochemistry (Ball Milling): A solvent-free technique that involves the grinding of solid reactants to induce a chemical reaction. This method has shown potential for kilogram-scale production with high purity and eliminates solvent waste.[3]

  • High-Temperature, High-Pressure H₂O/EtOH Mixtures: This "clean" method uses a mixture of water and ethanol at elevated temperatures and pressures as the reaction medium, often affording pure crystalline products directly.[7][8]

Q3: How can I minimize the formation of the N-(4-Carboxyphenyl)phthalamic acid byproduct?

The formation of the phthalamic acid intermediate is an equilibrium step. To favor the formation of the final imide product, you can:

  • Increase Reaction Temperature: Higher temperatures provide the activation energy needed for the dehydration and cyclization step.

  • Remove Water: If the reaction is conducted in a solvent, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can drive the equilibrium towards the product.

  • Use a Dehydrating Agent: Chemical dehydrating agents can facilitate the removal of water.

Q4: What is the best approach for purifying large quantities of this compound?

A multi-step approach is typically most effective for large-scale purification:

  • Base Wash: Treat the crude product with a weak aqueous base solution (e.g., 10% potassium carbonate or sodium bicarbonate) to remove acidic impurities like unreacted starting materials and the phthalamic acid intermediate.[1]

  • Water Wash: Wash the product with water to remove any remaining base and water-soluble impurities.

  • Recrystallization: Dissolve the washed product in a suitable hot solvent (e.g., acetic acid, ethanol) and allow it to cool slowly to form pure crystals.[1] The choice of solvent will depend on the solubility profile of the product and impurities.

  • Filtration and Drying: Collect the purified crystals by filtration and dry them thoroughly, for instance, in a vacuum oven.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodReactantsSolventConditionsYieldReference
Conventional HeatingTrimellitic anhydride, p-aminobenzoic acidDMF140°C, 3 hours75%[9]
Microwave-Assisted (No Catalyst)Phthalic anhydride, 4-aminobenzoic acidNone300 W, 30 min, 120°C65%[3]
Microwave-Assisted (ZnCl₂ Catalyst)Phthalic anhydride, 4-aminobenzoic acidNone300 W, 10 min, 120°C92%[3]
Microwave-Assisted (AlCl₃ Catalyst)Phthalic anhydride, 4-aminobenzoic acidNone250 W, 15 min, 110°C85%[3]

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

This protocol is adapted from a similar synthesis of N-phenylphthalimide.

  • Materials:

    • Phthalic anhydride

    • 4-aminobenzoic acid

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with a 10% aqueous sodium bicarbonate solution to remove unreacted starting materials and the phthalamic acid intermediate.

    • Wash the product with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

2. Scale-up Synthesis Consideration: Solvent-Free Microwave Method

This conceptual protocol is based on literature for similar N-aryl phthalimides.[6]

  • Materials:

    • Phthalic anhydride

    • 4-aminobenzoic acid

    • Zinc chloride (catalytic amount)

  • Procedure:

    • Thoroughly mix phthalic anhydride (1 equivalent), 4-aminobenzoic acid (1 equivalent), and a catalytic amount of zinc chloride (e.g., 5 mol%) in a microwave-safe vessel.

    • Place the vessel in a laboratory microwave reactor.

    • Irradiate the mixture at a set power (e.g., 300 W) and temperature (e.g., 120°C) for a predetermined time (e.g., 10 minutes), with stirring if possible.[3]

    • After irradiation, allow the mixture to cool to room temperature.

    • Add ethanol to the solid and heat to reflux to dissolve the product and facilitate the removal from the reaction vessel.

    • Cool the ethanol solution to induce crystallization.

    • Collect the product by filtration, wash with cold ethanol, and dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Reactants (Phthalic Anhydride & 4-Aminobenzoic Acid) mixing Mixing & Heating (Solvent or Solvent-Free) reactants->mixing reaction Reaction Mixture (Crude Product) mixing->reaction precipitation Precipitation (in Water) reaction->precipitation filtration1 Filtration precipitation->filtration1 base_wash Base Wash filtration1->base_wash recrystallization Recrystallization base_wash->recrystallization filtration2 Final Filtration recrystallization->filtration2 drying Drying filtration2->drying final_product final_product drying->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction purification_issue Purification Issue? start->purification_issue incomplete_reaction->purification_issue No increase_temp_time Increase Temp/Time Use Dehydrating Agent incomplete_reaction->increase_temp_time Yes base_wash_recrystallize Base Wash & Recrystallize purification_issue->base_wash_recrystallize Yes check_conditions Review Reaction Conditions (Solvent, Catalyst) purification_issue->check_conditions No success Problem Solved increase_temp_time->success base_wash_recrystallize->success check_conditions->success

Caption: Troubleshooting decision tree for low yield or impure product in synthesis.

References

"minimizing side reactions in N-(4-Carboxyphenyl)phthalimide preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of N-(4-Carboxyphenyl)phthalimide. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the condensation reaction between phthalic anhydride and 4-aminobenzoic acid. This reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or glacial acetic acid.[1] The process involves two main stages: the initial formation of the intermediate N-(4-carboxyphenyl)phthalamic acid, followed by intramolecular cyclization via dehydration to form the final imide product.[1]

Q2: What are the primary side reactions and impurities I should be aware of during the synthesis?

The main impurities and side reactions to consider are:

  • Incomplete Cyclization: The most common impurity is the N-(4-carboxyphenyl)phthalamic acid intermediate.[2] Inadequate temperature or reaction time can lead to incomplete conversion to the final product.

  • Residual Starting Materials: Unreacted phthalic anhydride and 4-aminobenzoic acid may remain in the product mixture if the reaction does not go to completion.

  • Decarboxylation of 4-Aminobenzoic Acid: At elevated temperatures, 4-aminobenzoic acid can undergo decarboxylation to form aniline.[1] While specific temperature thresholds for this in the context of this synthesis are not well-documented, it is a known thermal decomposition pathway for aminobenzoic acids.[1]

  • Formation of N-Phenylphthalimide: If aniline is formed via decarboxylation, it can react with phthalic anhydride to produce N-phenylphthalimide, a potential byproduct.

  • Hydrolysis of Product: The phthalimide ring can be susceptible to hydrolysis, which would revert the product back to the phthalamic acid intermediate, particularly during aqueous workup procedures under acidic or basic conditions.

Q3: How can I purify the crude this compound product?

Common purification strategies include:

  • Washing: The crude product can be washed with solvents like methanol to remove unreacted starting materials and some impurities.[3] Washing with a weak aqueous base, such as 10% potassium carbonate solution, can help remove acidic impurities like unreacted phthalic anhydride and the phthalamic acid intermediate.[2]

  • Recrystallization: This is a highly effective method for achieving high purity. Glacial acetic acid is a commonly used solvent for recrystallization, often yielding the product as colorless needles.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Increase the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 1b. Ensure the reaction temperature is optimal for the chosen solvent (e.g., 140-145°C for DMF, or reflux for glacial acetic acid).
2. Suboptimal Reaction Conditions: Choice of solvent, catalyst, or temperature may not be ideal.2a. Consider switching to a higher-boiling solvent like DMF to ensure a sufficiently high reaction temperature for complete dehydration. 2b. While often run without an explicit catalyst, glacial acetic acid can serve as both a solvent and a catalyst.[5]
3. Product Loss During Workup: Inefficient extraction or recrystallization.3a. Ensure complete precipitation of the product before filtration. 3b. Minimize the amount of solvent used for recrystallization to avoid significant product loss.
Product is Off-White or Colored 1. Presence of Impurities: Unreacted starting materials or byproducts.1a. Purify the crude product by washing with 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a water wash. 1b. Perform recrystallization from glacial acetic acid.
Broad or Low Melting Point 1. Impure Product: The most likely impurity is the N-(4-carboxyphenyl)phthalamic acid intermediate.1a. Ensure the reaction has gone to completion by extending the reaction time or increasing the temperature. 1b. Purify the product as described above to remove the intermediate.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Solvent Temperature (°C) Time (hours) Reported Yield Purity Reference
N,N-Dimethylformamide (DMF)140375%Not Specified[3]
Glacial Acetic AcidReflux (~118)17"Good"Not Specified[4]
Glacial Acetic Acid110Not Specified28-87%*Not Specified[6]
Solvent-Free (Ball Milling)Ambient0.33Quantitative Conversion97%[7]

*Note: This yield range is for a series of N-phenyl phthalimides, suggesting the yield for this compound would be within this range under these conditions.

Experimental Protocols

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is adapted from a procedure for a similar monomer synthesis.[3]

Materials:

  • Phthalic Anhydride

  • 4-Aminobenzoic Acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Water

Equipment:

  • Round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 eq), 4-aminobenzoic acid (1.0 eq), and DMF.

  • Heat the reaction mixture to 140°C with stirring.

  • Maintain the temperature and continue stirring for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of water while stirring, which should cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the filtered solid repeatedly with methanol.

  • Dry the product in a vacuum oven at 100°C.

Protocol 2: Synthesis in Glacial Acetic Acid

This protocol is based on a general method for the synthesis of N-substituted phthalimides.[4]

Materials:

  • Phthalic Anhydride

  • 4-Aminobenzoic Acid

  • Glacial Acetic Acid

  • Hot Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add phthalic anhydride (1.0 eq), 4-aminobenzoic acid (1.0 eq), and glacial acetic acid.

  • Heat the mixture to reflux with stirring for 17 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, remove the solvent by rotary evaporation under vacuum.

  • Wash the resulting residue with hot ethanol to remove any unreacted 4-aminobenzoic acid.

  • Filter the mixture to collect the solid product.

  • For further purification, the product can be recrystallized from ethanol or glacial acetic acid.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway PA Phthalic Anhydride Intermediate N-(4-carboxyphenyl)phthalamic acid (Impurity A) PA->Intermediate + 4-Aminobenzoic Acid (Amidation) NPP N-Phenylphthalimide (Impurity B) PABA 4-Aminobenzoic Acid Aniline Aniline (Side-product) PABA->Aniline High Temp (Decarboxylation) Product This compound (Desired Product) Intermediate->Product Heat (-H2O) (Cyclization) Aniline->NPP + Phthalic Anhydride Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check for Incomplete Reaction (TLC Analysis) Start->Check_Reaction Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Reaction->Increase_Time_Temp Incomplete Check_Purity Analyze Crude Product Purity (e.g., Melting Point, NMR) Check_Reaction->Check_Purity Complete Increase_Time_Temp->Check_Reaction Re-run Reaction Purify Purify by Washing (e.g., K2CO3 aq.) and Recrystallization Check_Purity->Purify Impure Reassess Reassess Starting Material Purity and Stoichiometry Check_Purity->Reassess Very Impure Success High Purity Product Purify->Success Reassess->Start Adjust & Retry

References

Validation & Comparative

A Comparative Analysis of High-Performance Polyimides: Pyromellitic Dianhydride vs. N-(4-Carboxyphenyl)phthalimide-Derived Monomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the properties and synthesis of polyimides derived from conventional and specialized monomers.

The landscape of high-performance polymers is dominated by polyimides, renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] Pyromellitic dianhydride (PMDA) is a cornerstone monomer in the synthesis of these materials, leading to widely used polyimides like Kapton®.[3] This guide provides a comparative analysis of polyimides derived from PMDA and explores the potential of polyimides synthesized from monomers based on N-(4-Carboxyphenyl)phthalimide.

While direct polymerization of this compound into high-molecular-weight polyimides is not commonly reported due to its monofunctional nature, it serves as a valuable precursor for creating diacid-diimide monomers. These specialized monomers allow for the introduction of pre-formed imide rings into the polymer backbone, which can enhance solubility and modify other properties. This comparison, therefore, evaluates a representative PMDA-based polyimide against a poly(amide-imide) synthesized from a diacid-diimide, offering insights into the structure-property relationships that govern their performance.

Monomer Structures and Polymerization

The synthesis of polyimides typically follows a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[3][4]

  • Diagram: Monomer Structures

    Monomers cluster_PMDA Pyromellitic Dianhydride (PMDA) cluster_ODA 4,4'-Oxydianiline (ODA) cluster_Diacid Diacid-Diimide Monomer (from this compound precursor) PMDA ODA Diacid

    Caption: Chemical structures of the compared monomers.

  • Diagram: Polymerization Workflow

    Polymerization General Polyimide Synthesis Workflow Monomers Dianhydride + Diamine (e.g., PMDA + ODA) Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Monomers->Solvent Dissolution PAA Poly(amic acid) Solution Solvent->PAA Polycondensation at RT Casting Film Casting / Coating PAA->Casting Thermal Thermal Imidization (Heat Treatment) Casting->Thermal Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) Casting->Chemical Polyimide Polyimide Film Thermal->Polyimide Chemical->Polyimide

    Caption: Standard two-step polymerization process for polyimides.

Comparative Performance Data

The properties of polyimides are highly dependent on the chemical structure of both the dianhydride and the diamine monomers.[5][6] The following table summarizes key performance metrics for a classic PMDA-ODA polyimide and a representative soluble poly(amide-imide) derived from a diacid-diimide.

PropertyPolyimide (PMDA-ODA)Poly(amide-imide) (Diacid-Diimide based)
Thermal Properties
Glass Transition Temp. (Tg)~302 °C[2]265–295 °C[7]
10% Weight Loss Temp. (TGA)> 500 °C[4]472–504 °C (in N2)[7]
Mechanical Properties
Tensile Strength~114 MPa[2]89–110 MPa[7]
Tensile Modulus~3.42 GPa[2]1.8–2.2 GPa[7]
Elongation at Break~2.82%[2]-
Solubility
NMP, DMAc, DMFInsoluble[1]Readily Soluble[7]
Dielectric Properties
Dielectric Constant (1 kHz)~3.96 - 6.57 (depending on diamine)[8]Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis of these polyimides.

1. Synthesis of PMDA-ODA Polyimide

This protocol describes the conventional two-step synthesis of a PMDA-ODA polyimide film.

  • Step 1: Poly(amic acid) Synthesis:

    • In a dry, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in N,N-dimethylacetamide (DMAc).

    • Once the ODA is fully dissolved, gradually add a stoichiometric equivalent of pyromellitic dianhydride (PMDA) in solid form.

    • Stir the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[3][8]

  • Step 2: Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to a uniform thickness.

    • Place the plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the cyclization to the polyimide.[1]

    • After cooling, the resulting polyimide film can be peeled from the glass substrate.

2. Synthesis of a Diacid-Diimide Derived Poly(amide-imide)

This protocol is based on the synthesis of soluble poly(amide-imide)s via direct polycondensation.

  • Step 1: Synthesis of Diacid-Diimide Monomer:

    • Synthesize the diimide-dicarboxylic acid, for example, by reacting trimellitic anhydride with an amino acid or diamine in a refluxing solution of acetic acid and pyridine. The specific precursor for this compound would be phthalic anhydride and 4-aminobenzoic acid. A diacid would require further reaction.

  • Step 2: Direct Polycondensation:

    • In a reaction flask, dissolve the synthesized diimide-dicarboxylic acid and an equimolar amount of an aromatic diamine in N-methyl-2-pyrrolidinone (NMP) containing calcium chloride (CaCl2).

    • Add triphenyl phosphite and pyridine as condensing agents.

    • Heat the mixture at approximately 100-110°C for 3-4 hours under a nitrogen stream.

    • Pour the resulting viscous polymer solution into methanol to precipitate the poly(amide-imide).

    • Wash the polymer thoroughly with hot water and methanol, and dry it under vacuum.[7]

Structure-Property Relationship and Conclusion

The comparison highlights a fundamental trade-off in polyimide design: performance versus processability.

  • PMDA-based polyimides exhibit superior thermal stability and mechanical rigidity due to their stiff, linear aromatic backbones and strong intermolecular charge-transfer interactions.[1][9] However, these same characteristics render them largely insoluble and intractable, necessitating the two-step synthesis via a poly(amic acid) precursor for processing.[3]

  • Poly(amide-imide)s from Diacid-Diimide Monomers , such as those that could be derived from this compound, are designed for enhanced solubility. The introduction of flexible linkages and bulky groups in the monomer disrupts chain packing, making the final polymer soluble in organic solvents.[10][11] This allows for direct processing of the fully imidized polymer. This improved solubility, however, often comes at the cost of slightly lower thermal stability and mechanical modulus compared to their rigid-rod counterparts.[7]

References

"performance of N-(4-Carboxyphenyl)phthalimide in gas separation membranes compared to other monomers"

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and selective gas separation membranes is a cornerstone of modern industrial processes, from natural gas purification to carbon capture. Polyimides have emerged as a class of polymers with exceptional promise in this field due to their high thermal and chemical stability, as well as their tunable gas transport properties. The performance of these membranes is intrinsically linked to the choice of their constituent monomers, specifically the dianhydrides and diamines used in their synthesis. This guide provides a comparative analysis of various monomers used in the fabrication of polyimide gas separation membranes, with a focus on their impact on permeability and selectivity for key industrial gases.

Understanding the Trade-Off: Permeability vs. Selectivity

A fundamental challenge in membrane science is the trade-off between permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). Generally, highly permeable polymers exhibit lower selectivity, and vice-versa. The ideal membrane possesses both high permeability and high selectivity, a goal that drives the continuous development of new polymer structures. The selection of monomers with specific chemical features is a key strategy to overcome this trade-off.

Comparative Performance of Polyimide Membranes Based on Monomer Selection

The following tables summarize the gas separation performance of various polyimide membranes, categorized by the dianhydride and diamine monomers used in their synthesis. The data presented is for the separation of carbon dioxide (CO₂) from methane (CH₄) and nitrogen (N₂), two critical industrial applications.

Table 1: CO₂/CH₄ Separation Performance of Various Polyimide Membranes

DianhydrideDiamineCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityReference
6FDADAMHighLow[1]
6FDAmPDALowHigh[1]
6FDADABALowHigh[1]
6FDA-DABACross-linked9.563.3[1]
ODPATPD1.25-[2]
ODDATPD0.5-[2]

Table 2: CO₂/N₂ Separation Performance of Various Polyimide Membranes

DianhydrideDiaminePEO Content (%)CO₂ Permeability (Barrer)CO₂/N₂ SelectivityReference
ODPAODA505263[3][4]
6FDA4MPD5026 (approx.)~60[3][4]

Note: Barrer is a unit of gas permeability. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

The Influence of Monomer Structure on Membrane Performance

The chemical structure of the dianhydride and diamine monomers plays a pivotal role in determining the final properties of the polyimide membrane.

  • Dianhydrides:

    • 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride): The bulky, fluorine-containing -C(CF₃)₂- group in 6FDA hinders efficient chain packing, leading to an increase in fractional free volume (FFV). This typically results in membranes with high gas permeability.[1]

    • ODPA (4,4'-Oxydiphthalic anhydride) and ODDA: These dianhydrides tend to produce membranes with lower permeability compared to 6FDA-based polyimides.[2]

  • Diamines:

    • DAM (2,4,6-trimethyl-m-phenylenediamine): The methyl groups in DAM contribute to a less densely packed polymer structure, enhancing permeability.[1]

    • mPDA (m-Phenylenediamine) and DABA (3,5-Diaminobenzoic acid): These diamines generally lead to polyimides with higher selectivity and lower permeability.[1] The presence of the carboxylic acid group (-COOH) in DABA offers a site for potential cross-linking, which can enhance selectivity and resistance to plasticization.[1]

The Potential Role of N-(4-Carboxyphenyl)phthalimide

Although direct experimental data is lacking, we can hypothesize the potential performance of a polyimide derived from this compound. This monomer contains a pre-formed imide ring and a carboxylic acid group.

  • Carboxylic Acid Group: Similar to DABA, the -COOH group in this compound could increase intermolecular interactions through hydrogen bonding, potentially leading to higher selectivity. Furthermore, this functional group provides a reactive site for post-synthesis modifications like cross-linking, which is a common strategy to improve membrane stability and selectivity.[1]

  • Rigid Structure: The phthalimide group is a rigid moiety. Its incorporation into the polymer backbone could lead to a well-defined microporous structure, which is beneficial for gas separation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in membrane fabrication and testing.

Polyimide Synthesis (General Procedure)

Polyimides are typically synthesized via a two-step polycondensation reaction:

  • Poly(amic acid) Formation: A dianhydride and a diamine are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a poly(amic acid) solution.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either chemical or thermal imidization.

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution.

    • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically between 200°C and 350°C) to induce cyclization and remove the solvent.

Membrane Fabrication

Dense polymer films for gas permeation testing are commonly prepared by solution casting. The polyimide solution is poured onto a flat, level surface (e.g., a glass plate) and the solvent is slowly evaporated. The resulting film is then carefully peeled off and dried under vacuum at an elevated temperature to remove any residual solvent.

Gas Permeation Experiments

The gas separation performance of the membranes is evaluated using a constant-volume/variable-pressure apparatus.

  • The membrane is mounted in a permeation cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.

  • The entire system is evacuated to remove any adsorbed gases.

  • A pure gas (e.g., CO₂, CH₄, N₂) is introduced to the feed side at a specific pressure.

  • The pressure increase on the permeate side is monitored over time using a pressure transducer.

  • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase.

  • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities (Pₐ / Pₑ).

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Permeation Testing Dianhydride Dianhydride Monomer PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Diamine Monomer Diamine->PAA Solvent Polar Aprotic Solvent Solvent->PAA Imidization Chemical or Thermal Imidization PAA->Imidization Polyimide Polyimide Solution Imidization->Polyimide Casting Solution Casting Polyimide->Casting Drying Solvent Evaporation & Vacuum Drying Casting->Drying Membrane Dense Polyimide Membrane Drying->Membrane PermeationCell Mounting in Permeation Cell Membrane->PermeationCell GasFeed Pure Gas Feed PermeationCell->GasFeed PressureMeasurement Permeate Pressure Measurement GasFeed->PressureMeasurement DataAnalysis Permeability & Selectivity Calculation PressureMeasurement->DataAnalysis

Figure 1: A generalized workflow for the synthesis, fabrication, and testing of polyimide gas separation membranes.

monomer_comparison cluster_dianhydrides Dianhydride Monomers cluster_diamines Diamine Monomers cluster_properties Resulting Membrane Properties 6FDA 6FDA (-C(CF3)2- group) High_P High Permeability 6FDA->High_P Low_S Low Selectivity 6FDA->Low_S ODPA ODPA / ODDA (Ether Linkage) Low_P Low Permeability ODPA->Low_P High_S High Selectivity ODPA->High_S DAM DAM (Methyl groups) DAM->High_P DAM->Low_S mPDA mPDA mPDA->Low_P mPDA->High_S DABA DABA (-COOH group) DABA->Low_P DABA->High_S

Figure 2: A logical diagram illustrating the general influence of different dianhydride and diamine monomer structures on the gas separation properties of the resulting polyimide membranes.

Conclusion

The selection of monomers is a critical determinant of the gas separation performance of polyimide membranes. While monomers like 6FDA and DAM tend to produce highly permeable membranes, others like ODPA, mPDA, and DABA favor higher selectivity. The presence of functional groups, such as the carboxylic acid in DABA, offers opportunities for further performance enhancement through post-synthesis modifications. Although specific data for this compound is not currently available, its chemical structure suggests it could be a candidate for producing membranes with potentially high selectivity, warranting further investigation by researchers in the field. This guide provides a foundational understanding for scientists and engineers to make informed decisions in the design and development of next-generation gas separation membranes.

References

A Comparative Guide to the Fluorescence Sensing Capabilities of N-(4-Carboxyphenyl)phthalimide and Other Prominent Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence sensing capabilities of N-(4-Carboxyphenyl)phthalimide against widely used fluorescent probes, including Rhodamine, Fluorescein, and BODIPY derivatives. Due to the limited availability of specific photophysical data for this compound, this guide utilizes data from closely related phthalimide and naphthalimide derivatives to represent its potential performance characteristics. This comparison aims to assist researchers in selecting the most suitable fluorescent probe for their specific applications in detecting various analytes such as pH, metal ions, and biomolecules.

Data Presentation: A Comparative Analysis of Fluorescent Probes

The following table summarizes the key quantitative data for this compound (represented by related phthalimide/naphthalimide derivatives) and other prominent fluorescent probes. This allows for a direct comparison of their performance metrics.

Probe ClassSpecific Probe ExampleAnalyteQuantum Yield (Φ)Stokes Shift (nm)Detection LimitKey Features
Phthalimide/Naphthalimide Phthalimide-boronate derivativeH₂O₂- (63-fold fluorescence enhancement)11184 nM[1]Large Stokes shift, good photostability, and biocompatibility.[1]
Naphthalimide-based probeFormaldehyde0.415--High turn-on fluorescence and sensitivity.
Phthalimide-based probeH₂S0.318105-Strong fluorescence enhancement and large Stokes shift.[2]
Rhodamine Rhodamine B derivativepH- (80-fold fluorescence enhancement)--Operates in the "acidic window" (pH 4.5-6.0), valuable for studying acidic organelles.[3]
Rhodamine 6G derivativepH- (55-fold fluorescence intensity change)--High photostability and water solubility.[4]
Fluorescein Fluorescein-based probeCu²⁺- ("Off-On" mechanism)--Good biocompatibility and sensitivity.[5]
BODIPY BODIPY-based probeFe³⁺---High selectivity and sensitivity.
BODIPY-DPATransition Metals0.11 (apo), 0.02 (with Ni²⁺)~4070 nM (for Cd²⁺)[6]Bright fluorescence and robustness.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for fluorescence sensing.

General Protocol for Fluorescence Sensing
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or water).

    • Prepare stock solutions of the analyte of interest (e.g., metal ions, H₂O₂, or buffers of varying pH) at appropriate concentrations.

  • Fluorescence Measurements:

    • All fluorescence spectra are recorded using a fluorescence spectrophotometer.

    • In a typical experiment, a solution of the fluorescent probe in a buffer is placed in a quartz cuvette.

    • The solution is excited at the probe's maximum absorption wavelength (λex), and the emission spectrum is recorded.

    • Aliquots of the analyte solution are incrementally added to the cuvette, and the fluorescence spectrum is recorded after each addition.

    • Changes in fluorescence intensity or spectral shifts are monitored to determine the probe's response to the analyte.

  • Determination of Quantum Yield:

    • The fluorescence quantum yield (Φ) is determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • The absorbance of both the sample and the standard solution at the excitation wavelength is measured and kept below 0.1 to avoid inner filter effects.

    • The integrated fluorescence intensity of both the sample and the standard is measured.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:

      • Φr is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Specific Protocol Example: Detection of Fe³⁺ using a BODIPY-based Probe

This protocol is based on the methodology for a BODIPY-pyridylhydrazone probe.[7]

  • Materials and Instruments:

    • Aldehyde-functionalized BODIPY (BODIPY-CHO)

    • 2-hydrazinopyridine

    • Acetonitrile:water (1:9) solution

    • Fe(NO₃)₃·9H₂O stock solution

    • UV-Vis spectrophotometer

    • Fluorescence spectrophotometer

  • Synthesis of the Probe (BODIPY-PH):

    • The BODIPY-PH probe is synthesized through a condensation reaction between BODIPY-CHO and 2-hydrazinopyridine.

  • UV-Vis Absorption Measurement:

    • A 10 µM solution of BODIPY-PH in acetonitrile:water (1:9) is prepared in a quartz cuvette.

    • The UV-Vis absorption spectrum is recorded before and after the addition of appropriate amounts of the Fe³⁺ stock solution, with a 15-minute incubation time.

  • Fluorescence Measurement:

    • A 10 µM solution of BODIPY-PH in acetonitrile:water (1:9) is prepared in a quartz cuvette.

    • The fluorescence spectrum is recorded.

    • Aliquots of the Fe³⁺ stock solution are added, and the fluorescence spectra are recorded after each addition to observe the "turn-on" fluorescence response.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in fluorescence sensing provides a clearer understanding of the underlying principles.

Signaling Pathway for a "Turn-On" Fluorescent Probe

The following diagram illustrates a common signaling pathway for a "turn-on" fluorescent sensor, where the presence of an analyte induces a conformational or chemical change that restores the fluorescence of the probe. A prominent example is the spirolactam ring-opening mechanism in Rhodamine-based probes.[4][8][9]

G cluster_excitation Excitation and Emission Probe_Off Probe (Non-fluorescent State) e.g., Spirolactam form Probe_On Probe (Fluorescent State) e.g., Ring-opened form Probe_Off->Probe_On + Analyte No_Fluorescence No/Weak Fluorescence Probe_Off->No_Fluorescence Excitation Probe_On->Probe_Off - Analyte (Reversible) Fluorescence Fluorescence Emission Probe_On->Fluorescence Excitation Analyte Analyte (e.g., H+, Metal Ion) Light_Excitation Light Excitation Light_Excitation->Probe_Off Light_Excitation->Probe_On

Caption: General signaling pathway for a "turn-on" fluorescent probe.

Experimental Workflow for Fluorescence Sensing

This diagram outlines a typical workflow for a fluorescence sensing experiment, from sample preparation to data analysis.

G A Prepare Probe Stock Solution C Prepare Sample in Cuvette (Probe in Buffer) A->C B Prepare Analyte Stock Solution(s) E Add Analyte Aliquot B->E D Record Initial Fluorescence Spectrum C->D D->E F Record Fluorescence Spectrum E->F G Repeat Analyte Addition and Measurement F->G G->E Loop H Data Analysis: Plot Intensity vs. Concentration G->H I Determine Sensitivity and Detection Limit H->I

References

A Comparative Guide to the Thermal Stability of Polyimides Based on Different Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of polyimides is a critical performance metric, fundamentally influenced by the molecular structure of their constituent monomers. This guide provides a comparative analysis of polyimides synthesized from various aromatic dicarboxylic acids (or, more commonly, their corresponding dianhydrides), with a focus on how structural variations impact key thermal properties. The data presented herein is compiled from experimental findings in peer-reviewed literature.

Introduction to Polyimide Thermal Stability

Polyimides are renowned for their exceptional thermal resistance, which is attributed to the rigid aromatic and imide ring structures in their polymer backbones.[1][2] Key indicators of thermal stability include the glass transition temperature (T_g_), which marks the transition from a rigid glassy state to a more rubbery state, and the decomposition temperature (T_d_), typically reported as the temperature at which 5% or 10% weight loss occurs (T_d5%_ and T_d10%). These properties are primarily dictated by the chemical structure of the dianhydride and diamine monomers used in their synthesis.[3][4] Generally, rigid, planar molecular structures enhance chain packing and intermolecular forces, leading to higher T_g and T_d_ values.[1][5]

Data Presentation: Thermal Properties Comparison

The following table summarizes the thermal properties of various polyimides derived from different aromatic dianhydrides and diamines. The data illustrates the impact of the dianhydride structure on the resulting polymer's thermal stability.

Dianhydride MonomerDiamine MonomerT_g_ (°C)T_d5%_ (°C)T_d10%_ (°C)Reference
Pyromellitic Dianhydride (PMDA)2,6-Diaminoanthraquinone (2,6-DAQ)>550>550-[6]
Pyromellitic Dianhydride (PMDA)1,5-Diaminoanthraquinone (1,5-DAQ)>500>500-[6]
3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (s-BPDA)Various Aromatic Diamines326 - 346527 - 570550 - 601[7]
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)4,4'-Oxydianiline (ODA)277560 (in N₂)-[1]
Pyromellitic Dianhydride (PMDA)4,4'-Oxydianiline (ODA)385580 (in N₂)-[1]
4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)Various Aromatic Diamines->500543 - 563[4][8]
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)Various Aromatic Diamines255 - 295>500535 - 563[8]

Analysis of Thermal Data: The data reveals a clear structure-property relationship. Polyimides derived from the rigid and planar pyromellitic dianhydride (PMDA) generally exhibit higher glass transition and decomposition temperatures compared to those with more flexible linkages in the dianhydride backbone, such as the ether and isopropylidene groups in BPADA or the carbonyl group in BTDA.[1][9] The highly stable aromatic ring system of PMDA enhances the rigidity of the polymer chain, leading to superior thermal stability.[9] Similarly, biphenyl-based structures like s-BPDA also yield polyimides with outstanding thermal resistance due to the rigid biphenyl moiety.[7]

Experimental Protocols

The data presented is typically obtained through standardized synthesis and characterization methods.

1. Polyimide Synthesis (Two-Step Method)

The most common route for synthesizing polyimides involves a two-step process:

  • Step 1: Poly(amic acid) Synthesis: An aromatic dianhydride and an aromatic diamine are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under an inert atmosphere (e.g., nitrogen).[4] This polycondensation reaction yields a soluble poly(amic acid) precursor solution.

  • Step 2: Thermal Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film. The film is then subjected to a staged heating program in an oven under nitrogen. A typical cycle involves heating sequentially at 100°C, 200°C, and 300°C for one hour at each temperature.[1] This process, known as thermal imidization, causes cyclodehydration of the amic acid groups to form the final, insoluble, and thermally stable polyimide.[1]

2. Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal decomposition temperature of the polymer.

    • Instrumentation: A thermogravimetric analyzer.

    • Procedure: A small sample of the polyimide (typically 5-10 mg) is placed in the TGA furnace.[1] The furnace is purged with an inert gas like nitrogen to prevent oxidation.[10] The sample is heated from ambient temperature to around 800°C at a constant rate, commonly 10°C/min or 20°C/min.[8][10] The instrument continuously records the sample's weight as a function of temperature. The T_d5%_ and T_d10%_ are determined as the temperatures at which 5% and 10% weight loss, respectively, have occurred.[10]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (T_g_).

    • Instrumentation: A differential scanning calorimeter.

    • Procedure: A small polymer sample (5-10 mg) is hermetically sealed in an aluminum pan, with an empty sealed pan used as a reference.[10] The sample is heated at a specific rate (e.g., 10°C/min or 20°C/min) over a defined temperature range under a nitrogen atmosphere.[1][11] The T_g_ is identified as a change in the heat flow, which appears as a step-like transition in the DSC curve.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structure-property relationships.

G cluster_synthesis Polyimide Synthesis cluster_processing Film Processing cluster_analysis Thermal Analysis A Aromatic Dianhydride + Aromatic Diamine C Stirring at Room Temp (under N2) A->C B Polar Solvent (NMP/DMAc) B->C D Poly(amic acid) Solution C->D E Solution Casting D->E F Thermal Imidization (Staged Heating: 100-300°C) E->F G Polyimide Film F->G H TGA Analysis G->H I DSC Analysis G->I J Thermal Data (Td, Char Yield) H->J K Thermal Data (Tg) I->K

Caption: Experimental workflow for polyimide synthesis and thermal characterization.

G cluster_structure Monomer Structure cluster_properties Polymer Properties cluster_thermal Resulting Thermal Stability Monomer Aromatic Dicarboxylic Acid (Dianhydride) Structure Rigid High Rigidity & Planarity (e.g., PMDA, BPDA) Monomer->Rigid if Flexible Flexible Linkages (e.g., -O-, -C(CH3)2-, -C=O) (e.g., BPADA, BTDA) Monomer->Flexible if Strong Strong Interactions Efficient Packing Rigid->Strong Weak Weaker Interactions Disrupted Packing Flexible->Weak Interchain Interchain Interactions (Packing Efficiency) Strong->Interchain High High Tg & Td Strong->High Weak->Interchain Low Lower Tg & Td Weak->Low Stability Thermal Stability High->Stability Low->Stability

Caption: Relationship between monomer structure and polyimide thermal stability.

References

A Comparative Guide to Purity Determination of N-(4-Carboxyphenyl)phthalimide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the characterization and validation of N-(4-Carboxyphenyl)phthalimide purity against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation for quality control and research purposes.

Introduction to Purity Analysis of this compound

This compound is a chemical compound with applications in polymer chemistry and as a building block in organic synthesis.[1] Ensuring its purity is critical for the consistency and safety of downstream applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[2] This guide details a validated HPLC method for this compound and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Methods

The choice of analytical method for purity determination depends on various factors including the physicochemical properties of the analyte and potential impurities, required sensitivity, and the purpose of the analysis. Below is a comparison of HPLC with GC-MS and LC-MS for the analysis of this compound.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHPLC-UVGC-MSLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio.
Applicability Ideal for non-volatile and thermally stable/labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for this compound.Broad applicability, including non-volatile and thermally labile compounds.[3]
Sensitivity Good (ng range)Very good (pg range)Excellent (pg to fg range)
Specificity Moderate to good, relies on retention time and UV spectrum.High, based on retention time and mass spectrum.Very high, based on retention time and mass-to-charge ratio.
Quantification Excellent linearity and precision.[4]Good, but can be affected by matrix effects and derivatization efficiency.Excellent, though can be influenced by ionization suppression.
Potential Impurities Unreacted starting materials (phthalic anhydride, 4-aminobenzoic acid), side-products.Similar to HPLC, but analysis may be complicated by thermal degradation.[5]Can identify and quantify a wide range of impurities, including those at trace levels.[6]

Recommended HPLC Method for this compound

A robust Reversed-Phase HPLC (RP-HPLC) method with UV detection is proposed for the routine purity analysis of this compound.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 60% A / 40% B to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

Table 3: Validation Summary of the Proposed HPLC Method

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Specificity No interference from starting materials or known impurities.

Experimental Protocols

A detailed protocol for the validation of the HPLC method is provided below, following the International Council for Harmonisation (ICH) guidelines.[2][7]

HPLC Method Validation Protocol
  • Specificity: Analyze blank samples (diluent), a solution of this compound standard, and solutions of potential impurities (phthalic anhydride, 4-aminobenzoic acid) individually and as a mixture to ensure no co-elution and demonstrate peak purity.

  • Linearity: Prepare a series of at least five concentrations of the this compound reference standard (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the this compound standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the characterization and validation of this compound purity by HPLC.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_method_dev HPLC Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Routine Analysis prep_std Prepare Reference Standard Solutions method_dev Optimize Chromatographic Conditions prep_std->method_dev linearity Linearity & Range prep_std->linearity precision Precision (Repeatability & Intermediate) prep_std->precision prep_sample Prepare Sample Solutions accuracy Accuracy prep_sample->accuracy prep_impurities Prepare Impurity Standard Solutions prep_impurities->method_dev specificity Specificity method_dev->specificity robustness Robustness method_dev->robustness routine_analysis Purity Testing of This compound Batches specificity->routine_analysis lod_loq LOD & LOQ linearity->lod_loq linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis report Generate Certificate of Analysis routine_analysis->report

Caption: Workflow for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound, suitable for quality control in research and manufacturing environments. While alternative methods like GC-MS and LC-MS offer higher sensitivity and specificity, the HPLC method presents an excellent balance of performance, cost-effectiveness, and ease of use for routine applications. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis.

References

A Comparative Spectroscopic Analysis of N-(4-Carboxyphenyl)phthalimide and its Isomeric/Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-validation of N-(4-Carboxyphenyl)phthalimide is presented, offering a comparative analysis of its spectroscopic data against its structural isomer, N-(2-Carboxyphenyl)phthalimide, and the parent compound, Phthalimide. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of experimental data and methodologies for the robust characterization of these compounds.

This publication outlines the characteristic spectroscopic signatures of this compound obtained through ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By presenting this data alongside that of N-(2-Carboxyphenyl)phthalimide and Phthalimide, this guide facilitates a deeper understanding of the influence of the carboxyphenyl substituent's position on the spectral properties of the phthalimide core.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, N-(2-Carboxyphenyl)phthalimide, and Phthalimide.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Multiplicity / (Integral)Assignment
This compound Data not available in search results
N-(2-Carboxyphenyl)phthalimide Specific peak data not explicitly available in search results, but spectra are referenced[1]Aromatic Protons, Carboxylic Acid Proton
Phthalimide 11.38 (s, 1H), 7.85 (s, 4H)[2]NH Proton, Aromatic Protons

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available in search results
N-(2-Carboxyphenyl)phthalimide Specific peak data not explicitly available in search results, but spectra are referenced[1]Carbonyl Carbons, Aromatic Carbons, Carboxylic Acid Carbon
Phthalimide Specific peak data not explicitly available in search results, but spectra are referenced[3]Carbonyl Carbons, Aromatic Carbons

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹) / IntensityAssignment
This compound Data not available in search results
N-(2-Carboxyphenyl)phthalimide Specific peak data not explicitly available in search results, but spectra are referenced[1]C=O stretch (imide), C=O stretch (carboxylic acid), C-N stretch, Aromatic C-H stretch
Phthalimide Specific peak data not explicitly available in search results, but spectra are referenced[4][5]N-H stretch, C=O stretch (imide), C-N stretch, Aromatic C-H stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compoundm/z / (Relative Abundance %)Assignment
This compound Data not available in search results
N-(2-Carboxyphenyl)phthalimide Specific fragmentation data not explicitly available in search results, but spectra are referenced[1][M]⁺, fragments
Phthalimide 147 [M]⁺ (54.66), 104 (72.51), 76 (99.99)[6]Molecular Ion, [M-CO]⁺, [C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced directly into the ion source.

  • Ionization: Electron ionization was performed at 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for this compound.

G cluster_0 Data Acquisition cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison Target This compound NMR NMR (1H & 13C) Target->NMR FTIR FT-IR Target->FTIR MS Mass Spectrometry Target->MS Alt1 N-(2-Carboxyphenyl)phthalimide Alt1->NMR Alt1->FTIR Alt1->MS Alt2 Phthalimide Alt2->NMR Alt2->FTIR Alt2->MS Compare Comparative Analysis NMR->Compare FTIR->Compare MS->Compare Validate Structure Validation Compare->Validate

Caption: Workflow for spectroscopic cross-validation.

References

Assessing the Biological Activity of N-(4-Carboxyphenyl)phthalimide Derivatives in Comparison to Known Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The therapeutic potential of phthalimide derivatives has been a subject of intense research, largely spurred by the complex history and diverse biological activities of thalidomide and its analogs. This guide provides a comparative assessment of the biological activity of N-(4-Carboxyphenyl)phthalimide derivatives against well-established compounds, namely thalidomide and lenalidomide. While direct and extensive comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes the known activities of the broader class of N-substituted phthalimides and provides a framework for its potential biological profile.

Comparative Analysis of Biological Activity

N-substituted phthalimide derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] The primary mechanism often involves the modulation of cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α).[3][4]

Known Compounds: Thalidomide and Lenalidomide

Thalidomide, initially a sedative, was repurposed due to its potent immunomodulatory and anti-angiogenic properties.[5] Lenalidomide, a more potent analog of thalidomide, exhibits enhanced anti-cancer and immunomodulatory effects with a different safety profile.[5]

The following tables summarize the quantitative biological activity data for thalidomide and lenalidomide in two key assays: inhibition of TNF-α production and cytotoxic activity against cancer cell lines.

Table 1: Inhibition of TNF-α Production

CompoundCell LineStimulantIC50Reference
ThalidomideHuman PBMCLPS~5-10 µg/mL[3]
LenalidomideHuman PBMCLPSNot explicitly found, but noted to be more potent than thalidomide

PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; IC50: Half-maximal inhibitory concentration.

Table 2: Cytotoxic Activity (IC50)

CompoundCell LineIC50 (µM)Reference
ThalidomideMCF-7 (Breast Cancer)16.87 ± 0.7 µg/mL[6]
ThalidomideHepG2 (Liver Cancer)11.26 ± 0.54 µg/mL[6]
ThalidomidePC3 (Prostate Cancer)14.58 ± 0.57 µg/mL[6]
LenalidomideMultiple Myeloma Cell Lines (various)0.15 to 7 µM

This compound Derivatives: A Potential Profile

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. Below are protocols for two key experiments frequently cited in the evaluation of phthalimide derivatives.

TNF-α Inhibition Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the production of TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 cells

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives, Thalidomide, Lenalidomide) dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL in fresh medium.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with LPS at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of TNF-α production.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The biological effects of phthalimide derivatives are often mediated through their influence on key signaling pathways. The diagrams below, generated using the DOT language, illustrate the TNF-α signaling pathway, the NF-κB signaling pathway, and a typical experimental workflow for assessing biological activity.

TNF_alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB (p50/p65) Nucleus Nucleus NF_kappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Phthalimide Phthalimide Derivatives Phthalimide->IKK_complex Inhibits

Caption: TNF-α signaling pathway leading to pro-inflammatory gene expression and its potential inhibition by phthalimide derivatives.

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkappaB_alpha IκBα IKK_complex->IkappaB_alpha Phosphorylates Ubiquitination Ubiquitination & Degradation IkappaB_alpha->Ubiquitination NF_kappaB_dimer NF-κB Dimer (p50/p65) Nucleus Nucleus NF_kappaB_dimer->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription Phthalimide Phthalimide Derivatives Phthalimide->IKK_complex Inhibition

Caption: The NF-κB signaling pathway, a key regulator of inflammation, and a potential target for phthalimide derivatives.

Experimental_Workflow start Start: Compound Synthesis in_vitro In Vitro Assays start->in_vitro tnf_assay TNF-α Inhibition Assay (e.g., THP-1 cells) in_vitro->tnf_assay mtt_assay Cytotoxicity Assay (e.g., MTT on cancer cells) in_vitro->mtt_assay data_analysis Data Analysis (IC50 Determination) tnf_assay->data_analysis mtt_assay->data_analysis comparison Comparison with Known Compounds data_analysis->comparison in_vivo In Vivo Studies (Optional) comparison->in_vivo conclusion Conclusion: Assess Biological Activity comparison->conclusion animal_models Animal Models of Inflammation or Cancer in_vivo->animal_models animal_models->conclusion

Caption: A generalized experimental workflow for assessing the biological activity of novel phthalimide derivatives.

References

"a comparative study of synthesis methods for N-(4-Carboxyphenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Carboxyphenyl)phthalimide is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional polymers. The efficient and high-yield synthesis of this compound is therefore of significant interest. This guide provides a comparative overview of the primary methods for the synthesis of this compound, offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

The synthesis of this compound is primarily achieved through the condensation reaction between phthalic anhydride and 4-aminobenzoic acid. The key differences between the common methodologies lie in the mode of heating, reaction time, and the use of solvents or catalysts. This guide focuses on a comparison of three prevalent approaches: conventional heating in a solvent, solvent-free conventional heating, and microwave-assisted synthesis.

Synthesis MethodReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity/Conversion
Conventional Heating Phthalic anhydride, 4-aminobenzoic acidGlacial Acetic Acid2 - 4 hours118 (reflux)85-95%High
Solvent-Free Conventional Heating Phthalic anhydride, 4-aminobenzoic acidNone~1.5 hours180-200~80%Good
Microwave-Assisted (Solvent-Free) Phthalic anhydride, 4-aminobenzoic acid, ZnCl₂ (catalyst)None10 minutes120>92% (conversion)High[1]
Microwave-Assisted (with Solvent) Phthalic anhydride, 4-aminobenzoic acidDMF (catalytic)2 - 5 minutesNot specified91-95%High

Reaction Mechanism and Experimental Workflows

The synthesis of this compound proceeds via a two-step mechanism: nucleophilic addition of the amino group of 4-aminobenzoic acid to a carbonyl group of phthalic anhydride, forming an intermediate N-(4-carboxyphenyl)phthalamic acid, followed by intramolecular cyclization via dehydration to yield the final imide product. Acetic acid can act as a catalyst in this process.[2]

ReactionMechanism PhthalicAnhydride Phthalic Anhydride Intermediate N-(4-carboxyphenyl)phthalamic acid (intermediate) PhthalicAnhydride->Intermediate Nucleophilic Addition AminobenzoicAcid 4-Aminobenzoic Acid AminobenzoicAcid->Intermediate Product This compound Intermediate->Product Cyclization/ Dehydration Water H₂O Intermediate->Water - H₂O

Caption: General reaction mechanism for the synthesis of this compound.

The following diagrams illustrate the typical workflows for the conventional and microwave-assisted synthesis methods.

ConventionalWorkflow cluster_conventional Conventional Heating Workflow A Mix Phthalic Anhydride, 4-Aminobenzoic Acid, & Glacial Acetic Acid B Reflux for 2-4 hours A->B C Cool Reaction Mixture B->C D Filter Precipitate C->D E Wash with Water & Ethanol D->E F Dry Product E->F

Caption: Experimental workflow for the conventional synthesis of this compound.

MicrowaveWorkflow cluster_microwave Microwave-Assisted (Solvent-Free) Workflow MW_A Mix Phthalic Anhydride, 4-Aminobenzoic Acid, & ZnCl₂ (catalyst) MW_B Microwave Irradiation (10 minutes, 120°C) MW_A->MW_B MW_C Cool Reaction Mixture MW_B->MW_C MW_D Recrystallize from Ethanol MW_C->MW_D MW_E Dry Product MW_D->MW_E

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Detailed Experimental Protocols

Method 1: Conventional Synthesis in Glacial Acetic Acid

This method is a robust and widely used procedure that provides high yields of the desired product.

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (1.0 equivalent) and 4-aminobenzoic acid (1.0 equivalent).

  • Add glacial acetic acid to the flask (approximately 5-10 mL per gram of phthalic anhydride).

  • Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining acetic acid, followed by a wash with cold ethanol.

  • Dry the purified this compound in a vacuum oven at 80-100 °C to a constant weight.

Method 2: Solvent-Free Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and is a more environmentally friendly approach.

Materials:

  • Phthalic anhydride

  • 4-Aminobenzoic acid

  • Zinc chloride (ZnCl₂, catalyst)

  • Ethanol

Equipment:

  • Microwave reactor or a domestic microwave oven (use with caution and appropriate safety measures)

  • Open glass container (e.g., beaker or Erlenmeyer flask)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In an open glass container, thoroughly mix phthalic anhydride (1.0 equivalent), 4-aminobenzoic acid (1.0 equivalent), and a catalytic amount of zinc chloride (e.g., 5 mol%).

  • Place the container in the microwave reactor and irradiate at a power level that maintains the temperature at approximately 120 °C for 10 minutes.[1] If using a domestic microwave, irradiate in short intervals to avoid overheating and pressure buildup.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol to the solidified product and heat to reflux for a few minutes to dissolve the product and facilitate the removal of any unreacted starting materials.

  • Cool the ethanol solution to induce crystallization of the this compound.

  • Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Conclusion

Both conventional heating and microwave-assisted synthesis are effective methods for producing this compound. The choice of method will depend on the specific requirements of the researcher.

  • Conventional heating in glacial acetic acid is a reliable and high-yielding method, suitable for laboratories equipped with standard organic synthesis glassware.

  • Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and reduced energy consumption, making it an excellent choice for rapid synthesis and high-throughput applications. The solvent-free microwave approach is also a greener alternative, minimizing solvent waste.

Researchers should consider factors such as available equipment, desired reaction time, and environmental impact when selecting the most appropriate synthesis strategy.

References

"advantages of using N-(4-Carboxyphenyl)phthalimide in polymer synthesis over traditional monomers"

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for high-performance polymers, researchers are increasingly turning to monomers that offer enhanced properties over their traditional counterparts. N-(4-Carboxyphenyl)phthalimide is one such monomer that is demonstrating significant advantages in the synthesis of advanced polyamides and polyimides. This comparison guide provides an objective analysis of the performance benefits of using this compound, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and development endeavors.

Enhanced Solubility and Processability

A significant challenge with traditional aromatic polyamides and polyimides, synthesized from monomers like terephthalic acid or pyromellitic dianhydride, is their limited solubility in common organic solvents. This poor solubility often necessitates harsh processing conditions. The incorporation of the bulky, non-coplanar phthalimide group in this compound disrupts the polymer chain packing and reduces intermolecular interactions. This structural modification leads to a remarkable improvement in the solubility of the resulting polymers.

Polymers derived from this compound and its derivatives have been shown to be readily soluble in a variety of organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This enhanced solubility facilitates easier processing, including solution casting of films and spin-coating for the fabrication of thin-film devices.

Table 1: Solubility Comparison of Polyamides

Polymer SystemMonomersSolubility in Common Organic Solvents (e.g., NMP, DMAc, DMF)
Phthalimide-Containing Polyamide Diamine with Phthalimide Pendant Group + Aromatic/Aliphatic Diacid ChloridesGenerally Soluble[1]
Traditional Aromatic Polyamide Aromatic Diamine + Terephthaloyl ChlorideOften Insoluble or Require Harsh Solvents/Additives
Phthalimide-Containing Poly(amide-imide) Diimide-Dicarboxylic Acid + Various Aromatic DiaminesReadily Soluble[3]
Traditional Polyimide Aromatic Diamine + Pyromellitic DianhydrideGenerally Insoluble

Superior Thermal Stability

High thermal stability is a critical requirement for polymers used in demanding applications, such as in the aerospace and electronics industries. The rigid phthalimide structure contributes significantly to the thermal resistance of polymers. Polyamides and poly(amide-imide)s synthesized using this compound and related monomers exhibit excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (T10%).

For instance, novel polyamides containing a phthalimide pendant group have demonstrated glass transition temperatures in the range of 144–183 °C and 10% weight loss temperatures between 251–275 °C.[1] Furthermore, a series of poly(amide-imide)s prepared from a diimide-dicarboxylic acid showed even higher thermal stability, with glass transition temperatures ranging from 259–314 °C and 10% weight loss temperatures exceeding 530 °C in both nitrogen and air.[3]

Table 2: Thermal Properties of Phthalimide-Containing Polymers

Polymer TypeMonomersGlass Transition Temperature (Tg)10% Weight Loss Temperature (T10%)
Phthalimide-Containing Polyamide Diamine with Phthalimide Pendant Group + Aromatic/Aliphatic Diacid Chlorides144–183 °C[1]251–275 °C (in Nitrogen)[1]
Poly(amide-imide) 2,4-bis(N-trimellitoyl)triphenylamine + Various Aromatic Diamines259–314 °C[3]> 530 °C (in Nitrogen and Air)[3]

Experimental Protocols

The synthesis of high-performance polymers utilizing this compound or its derivatives can be achieved through established polycondensation methods. Below are detailed methodologies for key experiments.

Synthesis of N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride

A diacid chloride monomer can be prepared from N-(4-carboxyphenyl)trimellitimide. First, trimellitic anhydride is reacted with 4-aminobenzoic acid in acetic acid to yield N-(4-carboxyphenyl)trimellitimide. This intermediate is then converted to the diacid chloride, N-(4-chlorocarbonyl phenyl)trimellitimide acid chloride, by reacting it with thionyl chloride in the presence of pyridine.[4]

Low-Temperature Solution Polycondensation for Polyamide Synthesis

This method is suitable for preparing polyamides from a diamine containing a phthalimide group and various diacid chlorides. The polycondensation reaction is carried out in a polar aprotic solvent like DMF at room temperature under a nitrogen atmosphere. Triethylamine can be used as a catalyst. The resulting polyamide can be isolated by precipitation in a non-solvent like methanol.[2]

Direct Phosphorylation Polycondensation for Poly(amide-imide) Synthesis

This technique is effective for synthesizing poly(amide-imide)s from a diimide-dicarboxylic acid and various aromatic diamines. The polycondensation is performed in a solution of NMP containing dissolved calcium chloride (CaCl2), using triphenyl phosphite (TPP) and pyridine as condensing agents. The reaction mixture is typically heated to achieve a high molecular weight polymer.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the general workflow from monomer synthesis to the characterization of the final polymer.

Polymer_Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Polymer Characterization Monomer_Synthesis Synthesis of This compound or its derivatives Polymerization Polycondensation with comonomer (e.g., diamine) Monomer_Synthesis->Polymerization Key Monomer Solubility Solubility Testing Polymerization->Solubility Thermal Thermal Analysis (TGA, DSC) Polymerization->Thermal Mechanical Mechanical Testing (Tensile Strength) Polymerization->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Polymerization->Spectroscopy

Caption: Workflow from monomer synthesis to polymer characterization.

Advantages of this compound in Polymer Synthesis

The use of this compound as a monomer imparts several key advantages to the resulting polymers compared to those synthesized from traditional linear, planar monomers.

Advantages_Diagram cluster_Properties Enhanced Polymer Properties Monomer This compound Solubility Improved Solubility Monomer->Solubility Bulky Phthalimide Group Disrupts Chain Packing Thermal_Stability High Thermal Stability Monomer->Thermal_Stability Rigid Imide Ring Mechanical_Performance Good Mechanical Properties Monomer->Mechanical_Performance Processability Enhanced Processability Solubility->Processability

Caption: Key advantages of using this compound.

References

Safety Operating Guide

Safe Disposal of N-(4-Carboxyphenyl)phthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling N-(4-Carboxyphenyl)phthalimide must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this chemical, in line with established safety protocols.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable glovesTo prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust particles.
Skin and Body Protection Lab coat, long-sleeved clothingTo prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. Avoid dust formation.To prevent inhalation of dust particles.

Always consult the substance's Safety Data Sheet (SDS) for the most detailed and up-to-date information on safe handling.

II. Disposal Procedures for this compound

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] Adherence to local, regional, and national regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".

    • Do not mix with other chemical wastes unless compatibility has been confirmed by a qualified professional.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

    • Keep the container tightly sealed when not in use.

  • Arrange for Professional Disposal:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.

Prohibitions:

  • DO NOT discharge this compound or its containers into sewer systems.[1]

  • DO NOT contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment, filter paper, and empty containers, must also be treated as hazardous waste.

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed with a suitable solvent (or an equivalent method).[1] The rinsate should be collected and disposed of as hazardous chemical waste.

  • After thorough cleaning, the container can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and remove all sources of ignition. [1]

  • Evacuate personnel to a safe area. [1]

  • Wear appropriate PPE as outlined in Section I.

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal as hazardous waste.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_classification cluster_product cluster_packaging cluster_end start This compound for Disposal is_contaminated Is the material contaminated with the chemical? start->is_contaminated product_disposal Dispose as Hazardous Chemical Waste: - Licensed chemical destruction plant - Controlled incineration is_contaminated->product_disposal No packaging_disposal Triple-rinse container. Collect rinsate as hazardous waste. is_contaminated->packaging_disposal Yes end Disposal Complete product_disposal->end recycle_recondition Offer for recycling or reconditioning packaging_disposal->recycle_recondition puncture Puncture to prevent reuse packaging_disposal->puncture recycle_recondition->end puncture->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-Carboxyphenyl)phthalimide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin sensitizer (Category 1), which may cause an allergic skin reaction. It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2), and may lead to respiratory irritation.[1][2][3][4] Therefore, implementing stringent safety protocols is paramount.

Essential Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment. Engineering controls, such as fume hoods, should always be used as the primary method to reduce exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Protects against dust particles and potential splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation and allergic reactions.[1]
Body Protection A laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) for powdered forms.[3]Prevents inhalation of dust particles that can cause respiratory tract irritation.[3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

Workflow for Handling this compound reception Receiving and Unpacking storage Secure Storage reception->storage Verify Integrity preparation Preparation and Weighing (in Fume Hood) storage->preparation Transport Safely handling Experimental Use preparation->handling Use Appropriate PPE decontamination Decontamination of Workspace and Equipment handling->decontamination Post-Experiment waste_collection Waste Segregation and Collection handling->waste_collection Dispose of Experimental Waste decontamination->waste_collection Collect Contaminated Materials disposal Disposal waste_collection->disposal Follow Institutional Protocols

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.